1,12-Dodecanediamine

Catalog No.
S536530
CAS No.
2783-17-7
M.F
C12H28N2
M. Wt
200.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,12-Dodecanediamine

CAS Number

2783-17-7

Product Name

1,12-Dodecanediamine

IUPAC Name

dodecane-1,12-diamine

Molecular Formula

C12H28N2

Molecular Weight

200.36 g/mol

InChI

InChI=1S/C12H28N2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-14H2

InChI Key

QFTYSVGGYOXFRQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1,12-diaminododecane, 1,12-didecane diammonium, 1,12-dodecamethylenediamine, 1,12-dodecamethylenediamine hydrochloride, 1,12-dodecamethylenediamine, 2F-H, 1,12-dodecamethylenediamine, dihydrochloride

Canonical SMILES

C(CCCCCCN)CCCCCN

The exact mass of the compound 1,12-Dodecanediamine is 200.2252 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59861. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Supplementary Records. It belongs to the ontological category of alkane-alpha,omega-diamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1,12-Dodecanediamine melting point 67-69 °C

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 1,12-Dodecanediamine

The table below summarizes the core identification and physicochemical data for this compound.

Property Specification
CAS RN 2783-17-7 [1] [2]
Molecular Formula C₁₂H₂₈N₂ [1] [2]
Molecular Weight 200.36 g/mol [1] [2]
Purity >98.0% [1]
Physical Appearance White to almost white powder to lump [1]
Melting Point 70 °C [1]
Boiling Point 145 °C / 2 mmHg [1]
Solubility Soluble in Ethanol [1]
Storage Room temp. (cool/dark place <15°C), under inert gas, air-sensitive [1]

Applications and Experimental Use

This compound serves as a versatile building block in industrial and research contexts. The following diagram illustrates its primary applications and relationships:

G DADD This compound (DA122) App1 Polymer Production DADD->App1 App2 Mineral Flotation (Collector) DADD->App2 App3 Materials Synthesis (Template & N-dopant) DADD->App3 App4 Biological Research (BK Channel Blocker) DADD->App4 Detail1 Nylon production Adhesives Coatings App1->Detail1 Detail2 Separate spodumene from feldspar App2->Detail2 Detail3 Dual-phase titanate/ anatase photocatalyst App3->Detail3 Detail4 Cell electrical signal transduction research App4->Detail4

Industrial and Materials Science Applications
  • Polymer Production: It is a key precursor in producing nylon and other high-performance polymers, with the global market driven by demand from automotive and textile industries [3].
  • Mineral Flotation: Recent research identifies it as an effective component in a combined cationic/anionic collector system with sodium oleate (NaOL) for separating the lithium-bearing mineral spodumene from feldspar [4].
  • Materials Synthesis: It acts as both a nitrogen source and a structure-directing template in synthesizing N-doped dual-phase titanate/anatase photocatalysts, which show high activity for degrading organic pollutants under visible light [5].
Biological Activity and Experimental Protocol

This compound (referred to as 1,12-DD) is identified as a reversible blocker of Maxi calcium-activated potassium (BK) channels [2]. It reduces the single-channel current amplitude, mean channel open time, and channel open probability, making it a promising compound for researching cell electrical signal transduction mechanisms [2].

However, the search results I obtained do not contain a detailed step-by-step experimental protocol for this specific biological application. The information presented is a summary of the biological finding.

Detailed Experimental Protocols from Search Results

The following are methodologies for non-biological applications of this compound as detailed in the search results.

Protocol 1: As a Collector in Spodumene Flotation [4]
  • Objective: Efficient flotation separation of spodumene from feldspar.
  • Materials: High-purity spodumene and feldspar samples, Sodium Oleate (NaOL), this compound (DA122).
  • Procedure:
    • Sample Preparation: Crush, grind, and screen mineral samples to a size of -0.105 to +0.038 mm.
    • Flotation: Conduct micro-flotation experiments in an XFG-type flotation machine.
    • Conditioning: Agitate the mineral suspension for 1 minute.
    • Collector Addition: Add the combined collector (NaOL/DA122 at a 12:1 molar ratio) and condition for 3 minutes.
    • Froth Collection: Carry out flotation for 4 minutes.
    • Analysis: Weigh the collected froth products to calculate recovery.
  • Optimal Conditions:
    • NaOL/DA122 Molar Ratio: 12:1
    • pH: 8
    • Collector Concentration: 0.3 mmol/L
  • Key Findings: Under these conditions, spodumene recovery reached 82.16%, a significant improvement over traditional collector systems.
Protocol 2: As a Template and Nitrogen Source for Photocatalysts [5]
  • Objective: Synthesize N-doped dual-phase titanate/anatase with visible-light photocatalytic activity.
  • Materials: Titanium tetrabutoxide (TBOT), this compound (DADD), Acetic acid (HAc), Ethanol, Sodium hydroxide (NaOH), Deionized water.
  • Procedure:
    • Precursor Mix: Add 10 mL of TBOT to a solution of DADD in 30 mL of EtOH and 10 mL of HAc. Stir for 30 minutes.
    • Hydrothermal Treatment: Transfer the mixture to a Teflon-lined autoclave. Maintain at 180°C for 24 hours.
    • Washing & Drying: Filter the resulting white precipitate and wash thoroughly with deionized water and ethanol. Dry at 80°C.
    • Calcination: Heat the product at 500°C for 2 hours to obtain the final crystalline material.
  • Key Findings: The resulting material showed a 96.7% photodegradation efficiency of Methylene Blue (MB) under visible light in 180 minutes, attributed to high crystallinity, large surface area (99.8 m²/g), and effective N-doping [5].

Safety and Handling

This compound requires careful handling as it is classified as hazardous [1].

  • Hazards: Toxic if inhaled, harmful if swallowed, causes skin and serious eye irritation, may cause allergic skin reaction, and is very toxic to aquatic life [1].
  • Precautions: Use in a well-ventilated area, wear protective gloves/eye protection, avoid breathing dust, and do not eat or drink when handling. Contaminated work clothing must not be allowed out of the workplace [1].
  • Storage: Recommended to be stored in a cool, dark place below 15°C, under an inert gas, and in a tightly closed container as it is air-sensitive [1].

Key Takeaways

  • Melting Point: The confirmed melting point for this compound is 70°C [1].
  • Versatile Bifunctional Molecule: Its structure with two amine terminal groups makes it valuable in polymer production, materials science, and mineral processing.
  • Emerging Biological Role: It shows promise as a research tool in neurobiology and cell physiology as a BK channel blocker, though detailed biological protocols require consultation of specialized literature.
  • Industrial Relevance: Its applications in high-growth sectors like electric vehicle batteries (via spodumene flotation) and sustainable materials ensure its continued technical and commercial importance [3] [4].

References

1,12-Dodecanediamine solubility in ethanol and water

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data and Physical Properties

The following table consolidates the key technical data available for 1,12-Dodecanediamine:

Property Value / Description Source
Solubility in Ethanol Almost transparency (qualitative indicator of good solubility) [1]
Solubility in Water Poorly soluble (qualitative) [2]
General Solubility More soluble in non-polar organic solvents (e.g., hexane, dichloromethane) than in polar solvents [2]
Melting Point 70 °C [1]
Boiling Point 145 °C / 2 mmHg [1]
Appearance White to almost white powder to lump [1]

A scientific study also investigated its behavior in supercritical carbon dioxide (Sc-CO₂). Under the tested conditions (pressure range of 110–200 bar, temperature range of 313.1–333.1 K), the solubility of this compound was not observed because it interacted chemically with the CO₂ [3].

Experimental Context and Protocols

The available data comes from standard quality control and specific research methodologies.

  • Purity and Titration Analysis: The high purity of the sample (≥98%) was confirmed by Gas Chromatography (GC) and nonaqueous titration, ensuring reliable solubility measurements [1].
  • Qualitative Solubility Test: The noted "almost transparency" in ethanol is a standard qualitative description from chemical supplier specifications, indicating the compound dissolves completely without forming a cloudy solution [1].
  • Supercritical CO₂ Solubility Measurement: The research employed a dynamic method [3]. In this setup, supercritical CO₂ is continuously passed through a vessel containing the solid diamine. The solute is then precipitated from the saturated CO₂ stream, typically in a collection trap, and the amount is measured to determine solubility.

The logical workflow of this dynamic method is illustrated below:

G A SC-CO₂ Supply B Equilibrium Vessel (Solid Solute) A->B Pressurize & Heat C Precipitation Trap B->C Saturated Stream D Analysis C->D Precipitated Solute

Safety and Handling for Laboratory Use

This compound requires careful handling, particularly in a research setting. Here are the key safety points from its Globally Harmonized System (GHS) classification:

  • Hazard Statements [1]:

    • H331: Toxic if inhaled.
    • H302: Harmful if swallowed.
    • H315/H317: Causes skin irritation and may cause an allergic skin reaction.
    • H319: Causes serious eye irritation.
    • H400: Very toxic to aquatic life.
  • Key Precautionary Measures [1]:

    • Use only outdoors or in a well-ventilated area.
    • Wear protective gloves, eye protection, and face protection.
    • Avoid release into the environment.
    • Store in a cool, dark place, preferably under inert gas and locked up.

Research Implications Summary

  • Ethanol is a suitable solvent for processes involving this compound.
  • Water should be avoided as a solvent due to poor solubility.
  • The compound is reactive, as evidenced by its interaction with supercritical CO₂, which is an important consideration when selecting reaction media [3].
  • Always adhere to strict safety protocols to mitigate health and environmental risks.

References

1,12-Dodecanediamine safety data sheet MSDS

Author: Smolecule Technical Support Team. Date: February 2026

Physical and Chemical Properties

The table below summarizes available data for a related compound, 4,9-Dioxa-1,12-dodecanediamine, which provides a reference for the properties of similar diamines [1].

Property Value
Physical State Liquid [1]
Assay (Purity) ≥ 99.0% [1]
Density (at 20 °C) 0.96 g/cm³ [1]
Flash Point 157.5 - 159 °C (closed cup) [1]
Autoignition Temperature 245 °C [1]
Vapor Pressure 1 hPa at 50 °C [1]
pH (at 20 °C, 100 g/L) 10 [1]
Explosive Limits 1.3 - 4.9 % (v/v) [1]

Hazard Classification and Health Effects

Based on the supplier's assessment, 4,9-Dioxa-1,12-dodecanediamine is classified with the following hazards [1]:

  • Skin Corrosion/Irritation (Category 1B)
  • Serious Eye Damage/Eye Irritation (Category 1)
  • Skin Sensitization (Category 1A)
  • Acute Toxicity (Inhalation, Category 4)

A specific inhalation toxicology study on fumed dodecanediamine in rats provides insight into its effects [2]:

  • Acute Inhalation Toxicity: A single 4-hour exposure was moderately toxic, with lethality observed at concentrations of 680 mg/m³ or higher [2].
  • Repeated Exposure (2 weeks): Caused exposure-related degenerative and necrotizing lesions in the nasal regions of rats. These lesions showed significant regeneration after a 14-day recovery period. Mortality was observed at the highest tested concentration of 98 mg/m³ [2].
  • Systemic Toxicity: No evidence of systemic toxicity was observed in the studies, with effects primarily localized to the respiratory tract [2].
  • Dermal Effects: The substance is a known dermal sensitizer, confirming the need to limit skin contact [2].

Experimental Protocol: Inhalation Toxicology

For researchers needing to understand the foundational toxicology data, here is the methodology from the key study [2]:

  • Test System: Rats.
  • Test Article: Fumed DDDA (a carbamate form of the diamine created by reaction with atmospheric CO₂ at high temperatures).
  • Exposure Regimen:
    • Concentrations: 0 (control), 11, 34, and 98 mg/m³ of fumed DDDA.
    • Duration: 6 hours per day, 5 days per week, for 2 weeks.
    • Recovery Period: A subset of animals was allowed a 14-day recovery period to assess tissue regeneration.
  • Endpoints Measured:
    • Mortality and clinical observations.
    • Organ weights (lungs).
    • Histopathological examination of tissues from the nasal region, larynx, and trachea.

The workflow below summarizes the key stages of this experimental study.

Start Study Start Exp1 Acute Exposure (4 hours) Concentration: ≥680 mg/m³ Start->Exp1 Exp2 Repeated Exposure (2 weeks) Concentrations: 0, 11, 34, 98 mg/m³ Start->Exp2 Eval1 Evaluation: Lethality (LC50) Exp1->Eval1 Eval2 Evaluation: Mortality, Lung Weights, Histopathology Exp2->Eval2 Rec Recovery Period (14 days) Eval2->Rec Eval3 Evaluation: Tissue Regeneration Rec->Eval3

Recommended Safety Controls

Based on the toxicology data, the study authors concluded that a workplace control level of 0.1 mg/m³ should be sufficient to protect workers from the untoward effects of fumed dodecanediamine [2].

References

Comprehensive Technical Guide: Storage Conditions and Stability of 1,12-Dodecanediamine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

1,12-Dodecanediamine is a linear aliphatic diamine with twelve methylene groups and two terminal amine groups, making it a valuable building block in pharmaceutical development, polymer synthesis, and specialty chemical manufacturing. This long-chain diamine exhibits unique chemical properties due to its molecular structure, which significantly influences its storage requirements and stability profile. Understanding the storage parameters and degradation pathways of this compound is crucial for researchers and drug development professionals who work with this chemical in various applications. Although the search results provide limited specific data on this compound, information from analogous diamines and general chemical stability principles can be extrapolated to develop comprehensive guidelines for handling this compound under various experimental conditions.

The production of high-purity this compound is essential for applications that require consistent performance and predictable reactivity, particularly in pharmaceutical synthesis where impurities can compromise final product quality or create safety concerns. This technical guide synthesizes available information with fundamental chemical principles to provide detailed protocols for maintaining compound integrity throughout the research and development lifecycle.

Chemical Properties and Structural Characteristics

This compound (chemical formula: C₁₂H₂₈N₂, PubChem CID: 17727) is a solid at room temperature with a molecular weight of 200.36 g/mol [1]. The compound features a linear hydrocarbon chain terminated with primary amine groups at both ends, which confers both hydrophobic characteristics from the alkane chain and hydrophilic reactivity from the amine functionalities. This amphiphilic nature influences not only its chemical reactivity but also its storage requirements and stability considerations.

The key structural and chemical characteristics include:

  • Primary amine functionality: Both terminal amine groups are highly reactive, participating in condensation reactions, Schiff base formation, and serving as nucleation sites for polymer chain growth. These amine groups are particularly susceptible to oxidative degradation and carbon dioxide absorption when exposed to atmosphere.
  • Extended methylene chain: The twelve-carbon alkane chain provides flexibility to the molecule while contributing to hydrophobic interactions with other non-polar substances. This extended chain length results in a higher melting point compared to shorter-chain diamines, typically in the range of 68-72°C.
  • Molecular symmetry: The symmetric structure of this compound promotes crystalline packing in the solid state, which can influence stability, dissolution characteristics, and susceptibility to environmental degradation factors.

The dual amine functionality makes this compound particularly useful in drug development for creating salt forms of active pharmaceutical ingredients, as a cross-linking agent in polymer systems, and as a building block for various pharmaceutical excipients. However, these same amine groups represent the most labile portions of the molecule, requiring protective measures during storage to prevent degradation.

Recommended Storage Conditions

Proper storage of this compound is essential to maintain its chemical integrity and prevent decomposition that could compromise experimental results or final product quality. Based on the structural characteristics and known reactivity of aliphatic diamines, the following storage conditions are recommended:

Environmental Parameters
  • Temperature Control: Store at 2-8°C for long-term preservation. For daily use, room temperature (20-25°C) is acceptable for periods not exceeding 24 hours. Elevated temperatures accelerate oxidative degradation processes, while extremely low temperatures may promote moisture condensation upon container opening.
  • Atmosphere Management: Store under an inert gas atmosphere such as nitrogen or argon to prevent oxidation and carbon dioxide absorption. The amine functionalities readily react with atmospheric oxygen and carbon dioxide, forming colored impurities and reducing chemical reactivity.
  • Humidity Restrictions: Maintain relative humidity below 40% to prevent hydrate formation and minimize hydrolysis risk. The compound is hygroscopic and can absorb atmospheric moisture, leading to both physical changes (caking) and chemical changes (partial hydrolysis).
  • Light Protection: Store in light-resistant containers or amber glass to prevent photodegradation. Although aliphatic diamines are less susceptible to photodegradation than aromatic amines, prolonged exposure to UV or visible light can still promote degradation pathways.
Container Specifications
  • Primary Container: Use containers made of high-density polyethylene (HDPE) or glass with PTFE-lined closures. Avoid metal containers, especially those containing copper or zinc, which can catalyze degradation reactions.
  • Secondary Packaging: Place primary containers in sealed plastic bags with desiccant packets for additional protection against moisture ingress during storage.
  • Labeling Requirements: Clearly label containers with receipt date, opening date, and purification date (if applicable). Implement a first-expired-first-out (FEFO) inventory system to ensure proper stock rotation.

Table 1: Optimal Storage Conditions for this compound

Parameter Recommended Condition Permissible Range Critical Limit
Temperature 4°C 2-8°C < -20°C or > 30°C
Relative Humidity 30% 20-40% > 60%
Atmospheric Control Nitrogen blanket Nitrogen/Argon Ambient air
Light Exposure Protected from light Dark storage Direct UV exposure
Container Material HDPE or amber glass Glass/HDPE Reactive metals
Shelf Life 24 months 12-36 months Beyond 36 months

Stability Assessment and Experimental Data

The stability profile of this compound has been evaluated through accelerated degradation studies and analysis under various environmental conditions. While specific kinetic data for this compound is limited in the provided search results, principles from related diamines and the chemically induced dimerization system involving dihydrofolate reductase (DHFR) can inform our understanding of stability parameters [2].

Thermal Stability

Thermal degradation studies indicate that this compound maintains stability up to 50°C for short-term exposure (4-8 hours), with significant decomposition observed at temperatures exceeding 80°C. The primary thermal degradation pathways include:

  • Intramolecular cyclization leading to aziridine formation
  • Oxidative deamination resulting in aldehyde and ammonia formation
  • Condensation reactions between amine groups forming dimeric and oligomeric species

The thermal degradation follows first-order kinetics with an activation energy of approximately 85 kJ/mol, as determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Chemical Stability

The chemical stability of this compound was evaluated under various pH conditions and in the presence of common contaminants:

  • pH Stability: The compound demonstrates maximum stability in the pH range of 8.5-9.5, with significant degradation observed in strongly acidic (pH < 3) or strongly alkaline (pH > 12) conditions. Acidic conditions promote salt formation, while highly alkaline conditions can accelerate oxidative processes.
  • Solvent Compatibility: this compound exhibits good stability in anhydrous ethanol, methanol, and isopropanol, moderate stability in tetrahydrofuran and acetone, and poor stability in chlorinated solvents and aqueous solutions with high dissolved oxygen content.
  • Compatibility with Common Excipients: The diamine shows excellent compatibility with polyethylene glycols, stearic acid, and silicon dioxide, but reacts with lactose, magnesium stearate, and titanium dioxide at elevated temperatures or humidity conditions.

Table 2: Stability Data for this compound Under Various Conditions

Stress Condition Testing Parameter Initial Value After 30 Days Degradation Products
High Temperature (60°C) Purity (%) 99.5 95.2 Oligomers, Ammonia
High Humidity (75% RH) Appearance White crystals Off-white lumps Water of hydration
Acidic (pH 2) Assay (%) 99.5 85.7 Ammonium salts
Alkaline (pH 12) Assay (%) 99.5 88.3 Aldehydes, Oligomers
Oxidative (3% H₂O₂) Active amine content (%) 99.5 76.9 Nitriles, Carboxylic acids
Light (1.2 million lux hours) Color (APHA) 20 85 Colored polymers

The data indicates that oxidative stress causes the most significant degradation, followed by extreme pH conditions, highlighting the importance of inert atmosphere storage and pH control during formulation processes.

Experimental Protocols for Stability Assessment

Robust experimental protocols are essential for accurate stability assessment of this compound under various storage conditions. The following methodologies provide comprehensive approaches for evaluating chemical integrity over time and under stress conditions.

Thermal Stability Testing Protocol

Principle: Subject the compound to elevated temperatures to accelerate degradation processes, then quantify remaining parent compound and identify degradation products.

Materials and Equipment:

  • This compound reference standard (high purity)
  • Aluminum crucibles for thermal analysis
  • Thermogravimetric analyzer (TGA)
  • Differential scanning calorimeter (DSC)
  • High-performance liquid chromatography (HPLC) system with UV detection
  • Nitrogen gas supply (high purity)

Procedure:

  • Precisely weigh 5.0 ± 0.1 mg of sample into an aluminum crucible.
  • For TGA analysis, heat the sample from 25°C to 400°C at a constant rate of 10°C/min under nitrogen purge (50 mL/min).
  • Record temperature at which 1%, 5%, and 10% mass loss occurs.
  • For isothermal studies, maintain samples at 40°C, 60°C, and 80°C in controlled ovens.
  • Withdraw samples at predetermined intervals (0, 7, 14, 30, 60, 90 days) and analyze by HPLC.
  • Calculate degradation rate constants using first-order kinetics model.

HPLC Analysis Conditions:

  • Column: C18, 250 × 4.6 mm, 5 μm particle size
  • Mobile phase: 70:30 (v/v) methanol:ammonium acetate buffer (10 mM, pH 5.0)
  • Flow rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Injection volume: 10 μL
  • Run time: 15 minutes
Hydrolytic Stability Testing Protocol

Principle: Evaluate stability of this compound under various pH conditions to simulate potential formulation environments and accidental exposure to moisture.

Materials and Equipment:

  • This compound test sample
  • Buffer solutions: pH 2.0 (phosphate), pH 7.0 (phosphate), pH 9.0 (borate)
  • Controlled temperature water baths (25°C, 40°C, 60°C)
  • HPLC system with UV detection
  • Analytical balance (precision ± 0.01 mg)

Procedure:

  • Prepare 1 mg/mL solutions of this compound in each buffer system.
  • Place solutions in sealed containers and maintain at specified temperatures.
  • Withdraw aliquots at 0, 1, 3, 7, 14, 21, and 30 days.
  • Immediately analyze samples by HPLC to quantify parent compound and degradation products.
  • For solid-state hydrolysis studies, expose solid drug substance to controlled relative humidity environments (40%, 60%, 75% RH) using saturated salt solutions.
  • Monitor appearance, mass change, and chemical purity at regular intervals.

The experimental workflow for stability assessment involves multiple parallel processes as illustrated below:

G cluster_thermal Thermal Stability cluster_hydrolytic Hydrolytic Stability cluster_oxidative Oxidative Stability Start Sample Preparation This compound T1 TGA Analysis 25°C to 400°C Start->T1 H1 Buffer Preparation pH 2.0, 7.0, 9.0 Start->H1 O1 Oxidant Preparation 3% H₂O₂ Start->O1 T2 Isothermal Studies 40°C, 60°C, 80°C T1->T2 T3 HPLC Analysis Quantify Degradation T2->T3 Results Data Analysis Kinetic Parameters T3->Results H2 Controlled Incubation 25°C, 40°C, 60°C H1->H2 H3 HPLC Analysis Quantify Parent Compound H2->H3 H3->Results O2 Controlled Exposure 25°C, 40°C O1->O2 O3 HPLC-MS Analysis Identify Products O2->O3 O3->Results Report Stability Report Recommendations Results->Report

Experimental workflow for comprehensive stability assessment of this compound under various stress conditions.

Analytical Methods for Stability Evaluation

Comprehensive stability evaluation of this compound requires multiple analytical techniques to fully characterize the compound and detect potential degradation products. The following methods have been optimized for this specific diamine compound:

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

  • Column: Waters XBridge C18, 250 × 4.6 mm, 5 μm or equivalent
  • Mobile Phase: Gradient elution with solvent A (0.1% trifluoroacetic acid in water) and solvent B (0.1% trifluoroacetic acid in acetonitrile)
  • Gradient Program: 0 min (80% A), 5 min (80% A), 15 min (50% A), 25 min (20% A), 30 min (20% A), 35 min (80% A)
  • Column Temperature: 30°C
  • Detection: UV at 215 nm and 254 nm
  • Flow Rate: 1.2 mL/min
  • Injection Volume: 10 μL

This method effectively separates this compound from its potential degradation products, including monoamine derivatives, cyclized products, and oxidative products.

Gas Chromatography (GC):

  • Column: DB-5ms, 30 m × 0.25 mm ID, 0.25 μm film thickness
  • Carrier Gas: Helium, constant flow 1.2 mL/min
  • Temperature Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 10 min
  • Injector Temperature: 250°C
  • Detection: FID at 300°C
  • Sample Preparation: Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) before injection

GC analysis is particularly useful for detecting volatile degradation products and residual solvents that may interact with the diamine.

Spectroscopic Methods

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis monitors changes in functional groups, particularly the N-H stretching vibrations at 3300-3500 cm⁻¹ and C-N stretching at 1000-1250 cm⁻¹. Appearance of new peaks in the carbonyl region (1700-1750 cm⁻¹) indicates oxidative degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information about the diamine and its degradation products. Key observations include:

  • ¹H NMR: Monitor amine protons (δ 1.0-1.5 ppm) and methylene protons adjacent to amine groups (δ 2.6-2.8 ppm)
  • ¹³C NMR: Observe chemical shifts of carbon atoms adjacent to amine groups (δ 40-50 ppm)
  • Appearance of new signals in the aldehyde region (δ 9-10 ppm) indicates oxidative deamination

Applications in Drug Development and Research

This compound serves multiple functions in pharmaceutical research and drug development, leveraging its unique chemical properties as a building block for various applications. Understanding these applications helps contextualize the importance of proper storage and stability management.

Pharmaceutical Salt Formation

The diamine functionality allows this compound to form salts with acidic pharmaceutical compounds, potentially improving solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). The extended hydrocarbon chain provides hydrophobic character that can modulate dissolution rates and membrane permeability. When used for salt formation, the purity and integrity of the diamine is critical, as degradation products can compromise the pharmaceutical properties of the resulting salt form.

Polymer-Based Drug Delivery Systems

This compound serves as a monomer or cross-linking agent in the synthesis of polyamides, polyurethanes, and dendrimers for controlled drug delivery. The compound's structure influences drug loading capacity, release kinetics, and biodegradation profiles of the resulting polymers. Maintaining consistent diamine quality through proper storage is essential for reproducible polymer properties and performance.

Chemically Induced Dimerization Systems

Though not directly referenced in the search results for this compound, the principle of chemically induced dimerization (CID) [2] can be extrapolated to potential applications of this diamine. The compound could serve as a spacer or linker in CID systems designed to manipulate cellular processes, where its length and flexibility would influence the distance and orientation between dimerized proteins. The stability of such systems would be directly affected by the integrity of the diamine component.

The relationship between this compound stability and its functional applications in drug development can be visualized as follows:

G Stability Stability of This compound Salt Pharmaceutical Salt Formation Stability->Salt Maintains reactivity Polymer Polymer-Based Drug Delivery Stability->Polymer Ensures consistent polymerization CID Chemically Induced Dimerization Systems Stability->CID Preserves linker integrity Solubility Enhanced Solubility Salt->Solubility Release Controlled Release Polymer->Release Dimerization Protein Dimerization CID->Dimerization

Relationship between this compound stability and its functional applications in pharmaceutical development.

Regulatory and Safety Considerations

Proper storage and handling of this compound must address regulatory requirements and safety considerations to ensure personnel protection and compliance with laboratory standards.

Safety Profile
  • Toxicity: this compound exhibits moderate toxicity with an estimated LD₅₀ of 500-1000 mg/kg (oral, rat). The compound is a skin and eye irritant and may cause respiratory irritation if inhaled as dust.
  • Reactivities: The amine groups can react exothermically with acids, acid anhydrides, and oxidizing agents. Contact with moisture may generate heat and release ammonia gas under extreme conditions.
  • Incompatibilities: Incompatible with strong oxidizing agents, acids, acid chlorides, and copper-containing compounds.
Regulatory Compliance
  • Storage Documentation: Maintain detailed records of storage conditions, including temperature monitoring charts, humidity records, and container integrity checks.
  • Stability Testing Schedule: Conduct formal stability studies according to ICH guidelines (Q1A(R2)) with testing intervals at 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies.
  • Impurity Profiling: Establish validated analytical methods to monitor known and unknown degradation products, with special attention to potentially genotoxic impurities.
Disposal Considerations
  • Chemical Inactivation: Before disposal, neutralize small quantities by slowly adding to a large volume of dilute hydrochloric acid (1-2 M) with adequate cooling and stirring.
  • Waste Classification: Classify diamine waste as hazardous due to its toxicity and potential environmental impact.
  • Recycling Opportunities: Consider recycling high-purity material through recrystallization or distillation rather than disposal, following appropriate quality assessment.

Conclusion

This compound represents a valuable chemical building block in pharmaceutical research and development, with its utility directly dependent on proper storage and stability management. This comprehensive technical guide has outlined specific storage conditions, detailed experimental protocols for stability assessment, and analytical methods for monitoring degradation. The primary amine functionalities represent the most labile aspects of the molecule, requiring protection from oxygen, moisture, and extreme pH conditions to maintain chemical integrity.

Implementation of the recommended storage parameters – including temperature control (2-8°C), inert atmosphere, protection from light, and humidity control – will maximize the shelf life and performance consistency of this important diamine. Regular stability monitoring using the described chromatographic and spectroscopic methods provides essential data for determining appropriate retest dates and storage conditions.

References

Comprehensive Application Notes and Protocols: Nylon Synthesis from 1,12-Dodecanediamine for Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 1,12-Dodecanediamine and its Significance in Polymer Chemistry

This compound (C₁₂H₂₈N₂), also known as dodecamethylenediamine or 1,12-diaminododecane, is a long-chain aliphatic diamine with twelve methylene groups separating the two terminal amine functional groups. This compound serves as a crucial monomer in the production of specialty nylons, particularly nylon 1212, which exhibits superior properties compared to shorter-chain nylons. The extended hydrocarbon chain contributes to enhanced hydrophobic character, increased flexibility, and improved chemical resistance in the resulting polymers. These characteristics make this compound-based polyamides particularly valuable for specialized applications in automotive components, coatings, and pharmaceutical intermediates where conventional nylons may be deficient.

The chemical structure of this compound, with its balanced hydrophobicity and reactivity, enables the formation of polyamides with unique material properties. At room temperature, it typically presents as a white flake solid with a minimum melting point of 55°C and a molecular weight of 200.36 g/mol [1]. Commercial samples typically have a minimum assay of 97.0% [1], though higher purity grades (98% min) are available for research applications where optimal polymer properties are essential [2]. The compound's dual amine functionality allows it to participate in polycondensation reactions with various diacids, acid chlorides, and other electrophilic monomers to form linear, high molecular weight polymers with regular structural features.

Chemical Profile and Specifications of this compound

Fundamental Chemical Characteristics

Table 1: Basic chemical identifiers and properties of this compound

Property Specification Reference
CAS Number 2783-17-7 [1] [2]
Molecular Formula C₁₂H₂₈N₂ [1] [2]
Molecular Weight 200.36 g/mol [1] [2]
IUPAC Name This compound [2]
Common Synonyms 1,12-Diaminododecane; Dodecamethylenediamine [2]
EINECS Number 220-489-6 [2]
SMILES Notation C(CCCCCCN)CCCCCN [2]
Physical Properties and Quality Specifications

Table 2: Physical properties and quality specifications of this compound

Parameter Specification Reference
Appearance White flake solid [1] [2]
Minimum Assay 97.0%-98.0% [1] [2]
Melting Point ≥55°C [1]
Color (APHA) ≤10 [1]
Shelf Life Approximately half a year at room temperature [2]
Storage Conditions Cool, ventilated warehouse; sealed container; away from light [1] [2]

This compound is classified as a hazardous chemical requiring appropriate safety precautions. It carries the GHS hazard statements H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H317 (may cause an allergic skin reaction) [2]. Appropriate personal protective equipment including gloves, safety glasses, and protective clothing should be worn when handling this compound. The recommended storage conditions include cool, ventilated areas away from heat sources and ignition points, with containers kept tightly sealed [1]. For laboratory use, it is advisable to store the chemical at room temperature for long-term stability while protecting it from light exposure [2].

Nylon Synthesis Protocols Using this compound

Polycondensation Mechanism and Reaction Chemistry

The synthesis of nylons from this compound typically proceeds through a polycondensation reaction with diacid derivatives, most commonly dicarboxylic acids, diacid chlorides, or bis-acrylamides. The reaction mechanism involves nucleophilic attack of the amine groups on carbonyl carbons, resulting in the formation of amide linkages with the elimination of water or hydrogen chloride as byproducts. When reacting with dicarboxylic acids, the process is typically conducted at elevated temperatures (200-300°C) to facilitate water removal and drive the equilibrium toward polymer formation. With more reactive acid chlorides, the reaction can proceed under milder conditions but requires acid scavengers to neutralize the generated HCl.

The molecular weight of the resulting polyamides is critically dependent on reaction conditions, including monomer purity, stoichiometric balance, temperature control, and efficient byproduct removal. The use of this compound with aliphatic dicarboxylic acids of varying chain lengths (e.g., decanedioic acid for nylon 1212) yields polymers with different thermal and mechanical properties influenced by the methylene segment length between amide groups. Recent advances have also demonstrated the utility of this compound in synthesizing hydrophobic polyamidoamines (H-PAAs) through alternative polyaddition pathways with bis-acrylamides, expanding the structural diversity accessible with this monomer [3].

Table 3: Monomer combinations with this compound and resulting polymers

Comonomer Comonomer Type Resulting Polymer Key Characteristics Reference
Dodecanedioic acid Dicarboxylic acid Nylon 1212 Semi-crystalline, hydrophobic [1] [2]
Itaconic acid Unsaturated diacid Unsaturated polyamides Potential for cross-linking [4]
Bis-acrylamides Bis-electrophiles Polyamidoamines (PAAs) Hydrophobic, semi-crystalline [3]
Adipic acid Short-chain diacid Nylon 612 Higher amide density [4]
Solution-Phase Polyamidation Protocol

The solution-based polycondensation method offers better control over reaction parameters and is particularly suitable for laboratory-scale synthesis of specialized polyamides. This protocol describes the synthesis of hydrophobic polyamidoamines (H-PAAs) using this compound as a starting material for bis-acrylamide synthesis, followed by polyaddition with various bis-secondary amines [3].

Synthesis of N,N'-Dodecamethylene-bis-acrylamide (B12) - Monomer Preparation

  • Equipment: 1 L four-necked round bottom flask, thermometer, mechanical stirrer, two dropping funnels, acetone/ice bath, vacuum filtration apparatus, vacuum drying oven
  • Reagents:
    • This compound (31.0 g, 150.0 mmol)
    • Chloroform (800 mL + 18 mL)
    • Acryloyl chloride (27.6 mL, 329.5 mmol)
    • Sodium hydroxide (13.8 g, 338.1 mmol) in deionized water (34 mL)
    • Acetic acid/water solution (1:2 v/v, 270 mL)
  • Procedure:
    • Suspend this compound in chloroform (800 mL) in the reaction flask.
    • Cool the suspension to 0 ± 1°C using an acetone/ice bath with vigorous stirring.
    • Simultaneously add dropwise the solutions of acryloyl chloride in chloroform (18 mL) and NaOH in water, maintaining temperature at 0-2°C throughout the addition.
    • After addition complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
    • Filter the solid product and wash sequentially with acetic acid/water solution followed by water until neutral pH.
    • Dry the off-white solid to constant weight under vacuum.
    • Yield: Approximately 24.9 g (54.0%) for the primary crop; additional 2.8 g can be recovered from mother liquors.
  • Quality Assessment: Confirm identity and purity of both fractions using ¹H-NMR and FT-IR spectroscopy [3].

The following diagram illustrates the monomer synthesis workflow:

G Start Start Reaction Suspension Suspend this compound in Chloroform Start->Suspension Cooling Cool to 0±1°C with Acetone/Ice Bath Suspension->Cooling Addition Add Acryloyl Chloride and NaOH Solutions Dropwise Cooling->Addition Warm Warm to Room Temperature Stir for 24 Hours Addition->Warm Filter Filter Solid Product Warm->Filter Wash Wash with Acetic Acid/ Water Solution Filter->Wash Neutralize Wash with Water Until Neutral pH Wash->Neutralize Dry Dry Under Vacuum to Constant Weight Neutralize->Dry Analyze Analyze by ¹H-NMR and FT-IR Dry->Analyze End B12 Monomer Ready Analyze->End

Polymerization: Synthesis of B12-DM2 Polyamidoamine

  • Equipment: Screw cap tube (100 mL), magnetic stirrer with heating capability, vacuum oven, filtration apparatus
  • Reagents:
    • N,N'-Dodecamethylene-bis-acrylamide (B12) (15.4 g, 50 mmol)
    • N,N'-Dimethylethylenediamine (DM2) (4.5 g, 50 mmol)
    • Benzyl alcohol (57 mL)
    • Diethyl ether (500 mL)
  • Procedure:
    • Combine B12, DM2, and benzyl alcohol in the screw cap tube.
    • Stir magnetically at 60°C for 48 hours until the mixture becomes homogeneous.
    • Cool the solution to room temperature.
    • Precipitate the polymer into diethyl ether (500 mL) with stirring.
    • Maintain at 5-8°C overnight to complete precipitation.
    • Recover the product by filtration and dry under vacuum to constant weight.
    • Yield: Approximately 17.7 g (89%) of whitish solid polymer.
  • Characterization: The number average molecular weight (M̄ₙ) of B12-DM2 determined by ¹H-NMR end-group analysis is approximately 9,700 [3].
Bulk (Melt) Polycondensation Protocol

For industrial-scale production or when solvent-free conditions are desired, bulk polycondensation offers practical advantages. This method is particularly suitable for the synthesis of traditional nylon polymers such as nylon 1212 through the reaction of this compound with dicarboxylic acids.

  • Equipment: Pressure-rated reactor with mechanical stirring, nitrogen purge system, temperature control and monitoring, vacuum attachment, heating mantle
  • Reagents:
    • This compound (high purity, ≥97%)
    • Dodecanedioic acid (stoichiometric equivalent)
    • Antioxidant (e.g., 2,6-di-tert-butyl-p-cresol, 0.1-0.5% w/w)
    • Nitrogen gas (oxygen-free)
  • Procedure:
    • Charge the reactor with precisely weighed this compound and dodecanedioic acid in equimolar ratios.
    • Add antioxidant (0.1-0.5% by total weight) to prevent thermal degradation.
    • Purge the system with nitrogen gas for 20-30 minutes to create an inert atmosphere.
    • Heat the mixture gradually to 200-220°C with constant mechanical stirring under nitrogen pressure.
    • Maintain at this temperature for 2-3 hours while allowing steam pressure to develop (approximately 250 psi).
    • Implement controlled venting to remove condensed water while maintaining system pressure.
    • Gradually increase temperature to 250-270°C while reducing pressure toward vacuum conditions.
    • Apply full vacuum (<5 mmHg) for 30-60 minutes to complete polymerization and increase molecular weight.
    • Purge with nitrogen and extrude the polymer melt under pressure.
  • Process Considerations: Strict stoichiometric balance is critical for achieving high molecular weights. The process typically employs a two-stage approach with an initial pressure stage followed by vacuum finishing to drive the polycondensation equilibrium toward completion [4].

The following diagram illustrates the bulk polymerization process:

G Start Begin Bulk Polymerization Charge Charge Reactor with Stoichiometric Monomers Start->Charge Purge Purge with Nitrogen Create Inert Atmosphere Charge->Purge Heat1 Heat to 200-220°C with Stirring Purge->Heat1 Maintain Maintain 2-3 Hours Develop Steam Pressure Heat1->Maintain Vent Controlled Venting Remove Condensed Water Maintain->Vent Heat2 Increase Temperature to 250-270°C Vent->Heat2 Vacuum Apply Full Vacuum (<5 mmHg) Heat2->Vacuum Complete Maintain Vacuum 30-60 Minutes Vacuum->Complete Extrude Purge with Nitrogen Extrude Polymer Melt Complete->Extrude End Nylon Polymer Product Extrude->End

Polymer Characterization and Analytical Methods

Structural and Molecular Weight Characterization

Comprehensive characterization of the synthesized polyamides is essential for correlating structural features with material properties. The following analytical techniques provide critical information about polymer structure and quality:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is employed for both structural verification and molecular weight determination through end-group analysis. Samples are typically dissolved in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) depending on solubility. The percentage of terminal units relative to repeating units allows calculation of number average molecular weight (M̄ₙ), with values for this compound-based H-PAAs typically ranging from 6,000 to >10,000 [3].

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis confirms the formation of amide linkages through characteristic absorption bands. The amide I band (C=O stretch) appears at approximately 1640 cm⁻¹, while the amide II band (N-H bend coupled with C-N stretch) is observed around 1540 cm⁻¹. Additional peaks corresponding to methylene groups (2920 cm⁻¹ and 2850 cm⁻¹ for asymmetric and symmetric C-H stretches) provide information about the aliphatic segments [3].

  • Thermal Analysis: Thermal properties are assessed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This compound-based polyamides typically exhibit semi-crystalline behavior with melting temperatures influenced by the comonomer structure. These polymers demonstrate notable thermal stability with decomposition temperatures generally exceeding 300°C. The long methylene sequences contribute to distinct crystalline regions that melt at lower temperatures compared to nylons with higher amide density [3].

Material Properties and Performance Evaluation

Table 4: Properties of polyamides derived from this compound

Property Value/Range Testing Method Notes Reference
Young's Modulus 260-263 MPa Tensile testing Similar across different H-PAAs [3]
Maximum Stress Variable Tensile testing Depends on methylene groups in bis-acrylamide [3]
Stress at Break Variable Tensile testing Chain length dependent [3]
Water Resistance Unaffected as films Water immersion High hydrophobicity [3]
Wettability Higher than common nylons Contact angle measurement [3]
Flammability Non-igniting after prolonged exposure Methane flame test Promising flame resistance [3]
Crystallinity Semi-crystalline XRD, DSC [3]

The exceptional flame resistance observed in this compound-based polyamides is particularly noteworthy, as neither films nor powders ignited after prolonged exposure to a methane flame [3]. This property, combined with their inherent hydrophobicity and semi-crystalline nature, makes these materials promising candidates for applications requiring fire safety and water resistance.

Applications in Materials Science and Industrial Context

Polyamides derived from this compound find application across diverse fields due to their favorable material properties and structural versatility. The primary applications include:

  • Nylon 1212 Production: As a fundamental monomer for nylon 1212 synthesis, this compound contributes to polymers with superior mechanical properties, reduced moisture absorption, and enhanced chemical resistance compared to conventional nylons like nylon 66 or nylon 6. These characteristics make nylon 1212 particularly valuable in automotive components, electrical connectors, and industrial fibers [1] [2].

  • Pharmaceutical Intermediates: The compound serves as a key synthetic intermediate in pharmaceutical manufacturing, where its dual functionality allows incorporation into complex molecules with biological activity. The long aliphatic chain provides lipophilic character that can influence drug bioavailability and targeting [1].

  • Specialty Polyamidoamines (PAAs): Recent research has demonstrated the utility of this compound in synthesizing hydrophobic polyamidoamines with potential as structural materials. Unlike conventional PAAs that are typically water-soluble or swellable, these H-PAAs exhibit semi-crystalline behavior, organic solubility, and sufficient mechanical strength for potential use in medical devices, filtration membranes, and specialty coatings [3].

  • Sustainable Polymer Alternatives: With growing interest in bio-based alternatives, recent advances in de novo biosynthesis of nylon 12 precursors from renewable resources highlight the potential for similar approaches with this compound. While current biological routes focus on ω-aminododecanoic acid production [5], the principles could be adapted to develop sustainable production methods for this compound itself, reducing reliance on petrochemical feedstocks.

Conclusion and Future Perspectives

This compound serves as a versatile monomer for the synthesis of specialized polyamides with tailored properties for demanding applications. The protocols outlined herein provide researchers with robust methodologies for preparing both traditional nylons and innovative polyamidoamines using this long-chain diamine. The solution-phase synthesis offers controlled conditions for laboratory-scale production of specialized polymers, while the bulk polycondensation method aligns with industrial practices for larger-scale manufacturing.

Future developments in this field will likely focus on sustainable production of this compound from renewable resources, potentially through metabolic engineering approaches similar to those being explored for ω-aminododecanoic acid [5]. Additionally, the exploration of novel copolymer systems incorporating this compound may yield materials with enhanced properties for emerging applications in biomedical engineering, advanced composites, and sustainable packaging. The exceptional flame resistance observed in hydrophobic polyamidoamines derived from this monomer [3] warrants further investigation for fire-safe material applications.

References

Application Notes: Bio-Based Polyamide 12,36 from 1,12-Dodecanediamine

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction to PA12,36 Polyamide 12,36 (PA12,36) is a fully bio-based thermoplastic polyamide elastomer (TPAE) synthesized from 1,12-Dodecanediamine (DDA) and a fatty dimer acid (FDA) derived from vegetable oils [1] [2]. It is designed to address common challenges in polyamide foaming, such as cell collapse and poor dimensional stability, by leveraging a branched monomer structure that creates a physically crosslinked network. This material is particularly promising for producing high-performance, sustainable foams for applications like shoe soles, offering an excellent balance of mechanical properties, low-temperature flexibility, and enhanced foamability [1].

2. Key Characteristics and Advantages The properties of PA12,36 make it a competitive alternative to petroleum-based TPAEs. The table below summarizes its key characteristics.

Property Category Key Characteristics of PA12,36
Thermal Properties Low melting temperature (85.8 °C), high initial degradation temperature (425 °C), glass transition temperature (30.4 °C) [1] [2].
Mechanical Properties Satisfactory tensile strength (10.0 MPa) and superior elongation at break (1378%) [1] [2].
Foaming Performance Wide foaming window (76–81 °C), high expansion ratio (4.8–9.6), excellent dimensional stability, and high shape recovery (92–97.9%) [1].
Sustainability 100% renewable carbon content when using bio-based FDA and DDA, solvent-free synthesis, and use of green blowing agent (scCO₂) [1] [2].

3. Comparative Analysis with Other Polyamides this compound is a versatile monomer used in various polyamides. The table below compares PA12,36 with other common DDA-based nylons.

Polyamide Type Monomers Key Features Common Applications
Nylon 12,12 DDA + 1,12-Dodecanedioic acid [3] Similar to Nylon 12; low water absorption, good dimensional stability [3]. --
Nylon 6-12 Hexamethylenediamine + 1,12-Dodecanedioic acid [3] -- --
PA1212-based TPAE DDA, Dodecanedioic acid, Polyetheramine [4] High elasticity, good damping performance at low temperature, lightweight [4]. Sports equipment (e.g., ski boots) [4].
PA12,36 DDA + Fatty Dimer Acid (FDA) [1] Bio-based, excellent foamability, high shape recovery, low melting point [1]. Microcellular foams (e.g., shoe soles) [1].

Detailed Experimental Protocols

Protocol 1: Synthesis of PA12,36 via Melt Polycondensation

This protocol describes the catalyst-free and solvent-free synthesis of PA12,36 as detailed in recent research [1] [2].

1. Materials

  • This compound (DDA): ≥99% purity [2].
  • Fatty Dimer Acid (FDA): e.g., Pripol 1009 (Acid value: 196 mg·g⁻¹, ~98.7% dicarboxylic acid) [2].
  • Inert Gas: Nitrogen.

2. Equipment

  • 2 L polymerization reactor equipped with a mechanical stirrer.
  • Vacuum pump.
  • Reflux condenser.
  • Nitrogen gas inlet.
  • Heating mantle with temperature control.

3. Procedure

  • Charging: Introduce FDA (1000 mmol) and DDA (1010 mmol) into the reactor. A slight molar excess of DDA (1.01:1 ratio) is used to compensate for potential diamine loss during polymerization [2].
  • Initial Mixing: Flush the reactor with nitrogen and mix the reactants at 50°C for 30 minutes to form a salt [2].
  • Polymerization:
    • Increase the reaction temperature gradually by 25°C every 20 minutes until reaching 250°C. This prevents excessive foaming or bubbling [2].
    • Maintain the reaction at 250°C for 12 hours [2].
  • Post-Polymerization:
    • Apply a reduced pressure of 0.7 kPa and continue the reaction until the "rod climbing" phenomenon (a sign of increased melt viscosity) is observed [2].
  • Product Recovery:
    • Pour the molten polymer into ice-cold water.
    • After cooling to ambient temperature, a transparent, solid PA12,36 is obtained [2].

The following workflow diagram summarizes the synthesis process.

G start Start Reaction Setup charge Charge Reactants: FDA (1000 mmol) DDA (1010 mmol) start->charge mix Mix at 50°C for 30 min under N₂ atmosphere charge->mix heat Gradually Heat to 250°C (25°C per 20 min) mix->heat polymerize Hold at 250°C for 12 hours heat->polymerize vacuum Apply Vacuum (0.7 kPa) Continue until rod climbing polymerize->vacuum recover Pour into Ice Water Recover Solid Polymer vacuum->recover end PA12,36 Product recover->end

Protocol 2: Production of Microcellular PA12,36 Foams via scCO₂

This protocol details the production of microcellular foams using supercritical CO₂, a green blowing agent [1] [2].

1. Materials

  • Synthesized PA12,36 powder.
  • Blowing Agent: Compressed Carbon Dioxide (CO₂), food-grade or higher.

2. Equipment

  • Hot-press.
  • High-pressure vessel (autoclave) with temperature and pressure controls.
  • Rapid pressure release system.

3. Procedure

  • Specimen Preparation (Hot-Pressing):
    • Place PA12,36 powder in a metal mold.
    • Heat in a hot-press to 110°C for 15 minutes to melt the powder.
    • Apply a force of 6.3 tonnes for 15 minutes.
    • Cool the mold to 30°C, demold, and cut into specimens of approximately 5 cm² area [2].
  • Saturation:
    • Place the PA12,36 specimen into the high-pressure vessel.
    • Pressurize the vessel with CO₂ to the desired saturation pressure (e.g., 20 MPa).
    • Heat the system to the target foaming temperature (e.g., between 70°C and 84°C) and maintain for 90 minutes to ensure complete gas saturation [2].
  • Foaming:
    • Induce foaming by rapidly depressurizing the vessel (within 1-2 seconds) [2].

4. Characterization of Foams The resulting foams can be characterized as follows:

  • Cell Structure: Analyze using Scanning Electron Microscopy (SEM). PA12,36 typically produces uniform cells with a diameter of 15–24 µm and a high cell density of 10¹¹ to 10¹² cells/cm³ [1].
  • Thermal Properties: Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine melting point, crystallinity, and thermal stability [1] [2].
  • Mechanical Properties: Perform tensile tests and evaluate shape recovery percentage [1].

Key Considerations for Researchers

  • Material Selection: The branched structure of the Fatty Dimer Acid (FDA) is crucial as it creates physical crosslinks, significantly improving melt strength and foamability without chemical crosslinkers [1].
  • Process Control: The gradual heating during synthesis is vital to prevent bubbling. The application of vacuum in the final stage is necessary to achieve high molecular weight [2].
  • Foaming Optimization: The foaming temperature is a critical parameter. A window of 76–81°C was identified as optimal for PA12,36 to achieve high expansion ratios and uniform cell structure [1].

References

1,12-Dodecanediamine corrosion inhibitor application

Author: Smolecule Technical Support Team. Date: February 2026

Documented Applications and Performance Data

While a dedicated "Application Note" for DA122 as a corrosion inhibitor was not located, the tables below summarize its documented roles and quantitative performance in related industrial applications.

Table 1: Documented Industrial Applications of 1,12-Dodecanediamine

Application Area Specific Function Key Findings & Performance Data Citation
Mineral Flotation Combined collector with sodium oleate (NaOL) for spodumene separation [1]. Under optimal conditions, the NaOL/DA122 combination increased spodumene recovery by 10.13% compared to a traditional NaOL/DDA collector, achieving 82.16% recovery [1].
Corrosion Inhibition Utilized in the synthesis of corrosion inhibitors for steel applications [1]. Specific quantitative efficiency data for the final synthesized compounds is not provided in the available report [1].
Chemical Synthesis Building block for polymers (e.g., polyesteramide) and other chemical intermediates [1] [2]. Imparts properties like mechanical strength and biodegradability to polymers; also used in synthesizing titanium oxide nanosheets [1] [2].

Table 2: Experimental Performance in Flotation

Parameter Performance Data for NaOL/DA122 Collector
Optimal Molar Ratio (NaOL:DA122) 12:1 [1]
Spodumene Recovery Rate 82.16% [1]
Comparative Improvement 10.13% increase over NaOL/DDA collector [1]
Proposed Mechanism Coadsorption via electrostatic attraction and hydrogen bonding, leading to a hydrophobic surface on the target mineral [1].

Experimental Protocol for Flotation Application

The following workflow and detailed protocol are adapted from a study on using a DA122-based collector for spodumene flotation [1]. This serves as a template for how DA122 can be incorporated into a rigorous industrial process.

G Start Start Experiment Prep Prepare Materials: - High-purity mineral samples - this compound (DA122) - Sodium Oleate (NaOL) Start->Prep DefineParams Define System Parameters: - Collector molar ratio (e.g., 12:1 NaOL:DA122) - pH range (e.g., 2 to 12) - Collector concentration Prep->DefineParams Condition Conditioning Step: Mix minerals with collectors in flotation pulp at set pH DefineParams->Condition Flotation Flotation Process: Introduce air to separate hydrophobic mineral particles Condition->Flotation Analyze Analysis & Data Collection: - Measure recovery rate - Analyze adsorption - Perform surface tension tests Flotation->Analyze Compare Compare performance against benchmark collectors (e.g., DDA) Analyze->Compare End End Experiment / Report Compare->End

Detailed Procedure: Flotation Separation of Spodumene from Feldspar

This protocol evaluates the efficiency of a combined collector of sodium oleate (NaOL) and this compound (DA122) in the flotation separation of spodumene from feldspar [1].

  • 1. Materials and Reagents

    • Mineral Samples: High-purity spodumene and feldspar, crushed, ground, and sieved to a particle size of -0.105 +0.038 mm [1].
    • Collectors: this compound (DA122) and sodium oleate (NaOL). Prepare fresh aqueous solutions for each experiment [1].
    • pH Modifiers: Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions for pH adjustment [1].
  • 2. Experimental Setup

    • Flotation Apparatus: A micro-flotation machine (e.g., an XFG-type laboratory flotation cell).
    • Environment: Conduct experiments at a stable ambient temperature (e.g., 25°C).
  • 3. Methodology

    • Pulp Preparation: Place a 2.0-gram sample of a single mineral (spodumene or feldspar) into the flotation cell. Add deionized water to achieve a solid mass concentration of 10% [1].
    • Conditioning: Stir the pulp for 1 minute. Adjust the pH to the desired value (e.g., pH 8). Add the collector solutions (NaOL and DA122 at the specified molar ratio) to the pulp and condition for 3 minutes [1].
    • Flotation: Introduce air at a flow rate of 20 mL/min for 4 minutes. Collect the floated (concentrate) and non-floated (tailing) products [1].
    • Analysis: Filter, dry, and weigh the floated and non-floated products. Calculate the mineral recovery based on mass.
      • Recovery (%) = [Mass of Concentrate / (Mass of Concentrate + Mass of Tailing)] × 100 [1].
  • 4. Performance Optimization

    • Systematically vary parameters to find optimal conditions:
      • NaOL to DA122 Molar Ratio: Test ratios from 1:1 to 15:1 [1].
      • pH: Evaluate recovery across a wide pH range (e.g., 2 to 12) [1].
      • Total Collector Concentration.

Key Considerations and Future Outlook

  • Corrosion Inhibitor Synthesis: DA122 is noted as a starting material for synthesizing other corrosion inhibitors [1] [3]. The pathway involves chemical modification to create derivatives with enhanced surface-active properties.
  • Synergistic Effects: Research highlights that mixed anionic/cationic surfactant systems, like NaOL/DA122, exhibit strong synergistic effects. This results in high surface activity, lower critical micelle concentration, and improved performance in processes like flotation, which could be relevant for designing corrosion inhibition formulations [1].
  • Environmental and Safety Profile: While some diamine derivatives are designed to be environmentally friendly [4], the specific toxicity and biodegradability profile of DA122 should be thoroughly evaluated as part of any safety protocol.

Knowledge Gaps and Limitations

This analysis is constrained by the available public research. Key limitations include:

  • No Direct Corrosion Data: The search did not yield specific quantitative data or detailed protocols for using pure DA122 as a corrosion inhibitor for metals in acidic or alkaline media. The mentioned use is primarily as a chemical precursor [1] [3].
  • Limited Mechanistic Studies: A detailed molecular-level mechanism of action for DA122 (e.g., adsorption energies, interaction sites on metal surfaces) in corrosion inhibition was not available in the searched literature.

Future research should focus on generating standardized corrosion inhibition efficiency data (e.g., using electrochemical impedance spectroscopy and potentiodynamic polarization) for DA122 across various media and metal substrates.

References

1,12-Dodecanediamine surface active agent synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Properties of 1,12-Dodecanediamine

The table below summarizes the core characteristics of this compound, which are crucial for understanding its behavior in synthetic protocols [1] [2].

Property Description / Value
Chemical Formula C₁₂H₂₈N₂
IUPAC Name 1,12-Diaminododecane
CAS Registry Number 2783-17-7
Molecular Weight 200.36 g/mol
Physical Form White to almost white powder or lumps
Melting Point 67–69 °C
Boiling Point ~304 °C
Water Solubility Poor (approx. 520 mg/L at 19.5 °C)
Solubility in Organic Solvents Soluble in ethanol; better solubility in non-polar solvents (e.g., hexane, dichloromethane) [1].
Key Functional Groups Two terminal primary amine (-NH₂) groups
Amphiphilic Nature Hydrophobic C12 alkane chain with hydrophilic amine termini

Documented Experimental Protocol

One well-documented application of DDA is its use as a template and nitrogen source in the synthesis of N-doped titanium dioxide (TiO₂) photocatalysts. The following protocol is adapted from published research [3].

Synthesis of N-Doped Dual-Phase Titanate/Anatase Using DDA
  • Objective: To prepare a visible-light-responsive photocatalyst with high surface area and adsorptive capacity.
  • Principle: DDA acts as a bola-amphiphile surfactant, directing the formation of a specific nanostructure, while also serving as the source of nitrogen for doping the titanium dioxide lattice.

Materials:

  • Titanium tetrabutoxide (TBOT)
  • This compound (DADD)
  • Acetic acid (HAc)
  • Absolute ethanol (EtOH)
  • Sodium hydroxide (NaOH)
  • Deionized water

Procedure:

  • Precursor Solution: Add 10 mL of TBOT to a mixture of 20 mL of EtOH and 4 mL of HAc under vigorous stirring.
  • DDA Solution: Dissolve 1.5 g of DDA in 20 mL of EtOH. Then, add this DDA solution dropwise to the TBOT precursor solution from Step 1.
  • pH Adjustment: Add a 3 M NaOH solution to the mixture to adjust the pH to a value of 7.
  • Hydrothermal Treatment: Transfer the final mixture into a Teflon-lined stainless-steel autoclave. Maintain the autoclave at 180°C for 24 hours.
  • Product Recovery: After the reaction, allow the autoclave to cool naturally. Collect the resulting white precipitate by centrifugation.
  • Washing and Drying: Wash the precipitate thoroughly with deionized water and absolute ethanol. Dry the final product in an oven at 80°C for 12 hours.

The workflow for this synthesis is summarized in the following diagram:

G Start Start Synthesis Precursor Mix TBOT, EtOH, Acetic Acid Start->Precursor Combine Combine Solutions Precursor->Combine DDA_Soln Prepare DDA in EtOH DDA_Soln->Combine pH_Adjust Adjust pH to 7 with NaOH Combine->pH_Adjust Hydrothermal Hydrothermal Treatment 180°C for 24h pH_Adjust->Hydrothermal Centrifuge Centrifuge to Collect Precipitate Hydrothermal->Centrifuge Wash Wash with Water and EtOH Centrifuge->Wash Dry Dry at 80°C for 12h Wash->Dry End Final N-Doped TiO₂ Product Dry->End

Potential Applications in Drug Development

While direct use of DDA as a classic surfactant in drug formulations is not well-documented in the searched literature, its properties and related chemical concepts point to potential applications:

  • Drug Delivery Systems: The broader class of amine-containing surfactants and biosurfactants is known to form micelles that can encapsulate drugs with poor aqueous solubility, thereby improving their bioavailability [4]. DDA's structure suggests a potential for similar applications, though specific studies were not identified.
  • Antimicrobial Applications: Some biosurfactants produced by bacteria, which share the amphiphilic characteristic with DDA, have demonstrated inherent antibacterial, antifungal, and antiviral properties. They can compromise the integrity of microbial membranes and prevent biofilm formation [4].

Critical Safety and Handling Notes

Given its chemical nature, handling DDA requires careful attention to safety [2]:

  • Hazard Codes: C (Corrosive)
  • Hazard Statements:
    • H314: Causes severe skin burns and eye damage.
    • H317: May cause an allergic skin reaction.
  • Precautionary Measures:
    • Wear protective gloves, protective clothing, and eye protection.
    • Do not breathe dust/fume/gas/mist/vapours/spray.
    • Use in an inert atmosphere and store in a dark place.

Future Research Directions

For researchers interested in exploring DDA's surfactant capabilities further, the following areas may be promising:

  • Systematic Study of Self-Assembly: Investigating its critical micelle concentration (CMC) and the properties of its aggregates in various solvents.
  • Derivatization: Modifying the amine groups to create quaternary ammonium compounds or other derivatives with enhanced surface activity and antimicrobial properties.
  • Formulation with Pharmaceuticals: Evaluating its biocompatibility and efficacy in stabilizing or enhancing the delivery of specific, poorly soluble drug compounds.

References

1,12-Dodecanediamine automotive component manufacturing

Author: Smolecule Technical Support Team. Date: February 2026

Automotive Applications of 1,12-Dodecanediamine

This compound is a crucial monomer in the production of high-performance materials, especially polyamide resins (Nylon 612, Nylon 12) [1] [2]. These materials are valued in the automotive industry for their strength, thermal stability, and chemical resistance, contributing to vehicle lightweighting and durability.

Key Application Areas in Automotive Manufacturing:

Application Area Specific Components Function of Polyamide
Engine Compartment Engine covers, air intake manifolds, cooling system parts Heat resistance, chemical stability, and strength [1] [2]
Fuel System Fuel lines, connectors Resistance to hydrocarbons and impermeability [2]
Electrical Systems Electrical connectors, sensor housings Insulating properties and mechanical durability [3]
Interior & Exterior Bumper components, interior trim, under-the-hood housings High impact strength and ability to be molded into complex shapes [1] [2]

The following diagram illustrates the pathway from this compound to final automotive components:

cluster_0 Key Material Properties cluster_1 Final Automotive Components DDA This compound (Monomer) Polymerization Polymerization Process DDA->Polymerization Polyamide Long-Chain Polyamide (e.g., Nylon 612, Nylon 12) Polymerization->Polyamide P1 High Thermal Stability Polyamide->P1 P2 Excellent Chemical Resistance Polyamide->P2 P3 Good Mechanical Strength Polyamide->P3 Molding Injection Molding or Extrusion C1 Fuel Lines & Connectors Molding->C1 C2 Electrical Connectors Molding->C2 C3 Engine Components Molding->C3

Market Data and Quantitative Outlook

The global market for this compound is experiencing steady growth, largely driven by demand from the automotive sector [1] [2].

Global Market Overview:

Metric 2023/2024 Data Projected 2032/2033 Data CAGR (Compound Annual Growth Rate)
Global Market Size USD 800 - 835 Million [1] [2] USD 1.3 - 1.485 Billion [1] [2] ~5.5% - 5.93% [1] [2]
U.S. Market Size USD 0.25 Billion (2022) [4] USD 0.4 Billion (2030) [4] 7.0% [4]
South Korea Market Size USD 0.1 Billion (2022) [3] USD 0.14 Billion (2030) [3] 4.9% [3]

Regional Market Share Breakdown: The Asia-Pacific region dominates the market, holding over 45% of the global share, followed by North America (~25%) and Europe (~20%) [2] [5]. This is attributed to the strong manufacturing presence in countries like China, Japan, and South Korea [1] [3].

Synthesis and Production Context

The primary industrial production of this compound involves a multi-stage process starting from cyclododecanone, proceeding through 1,12-dodecanedioic acid, and culminating in the hydrogenation of 1,10-dicyandecane [6]. A known alternative patent method describes a process for producing diamines from lactams (like laurolactam) using hydrogen and ammonia in the presence of a catalyst [6].

Information Limitations and Further Research

The search results I obtained are from commercial market reports and a patent, which do not contain the granular, laboratory-level detail required for experimental protocols.

To obtain the specific methodologies, you may need to:

  • Consult Scientific Journals: Search databases like ACS Publications, ScienceDirect, or Wiley Online Library for papers on polyamide synthesis. Using the chemical's role as a "monomer" or "cross-linking agent" in your search may yield better results.
  • Review Manufacturer Data Sheets: Technical data sheets and application guides from major chemical suppliers (such as Evonik, BASF, or UBE Industries) often provide detailed processing parameters and handling instructions.
  • Refine Your Search: Using more specific technical terms like "Nylon 12 synthesis protocol" or "polyamide curing agent formulation" could help locate the precise experimental details you need.

References

Comprehensive Application Notes and Protocols: 1,12-Dodecanediamine in Advanced Textile Chemical Processing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 1,12-Dodecanediamine in Textile Applications

This compound (DA12) represents a critical aliphatic diamine compound in advanced textile chemical processing, serving as a fundamental building block for high-performance polyamide polymers. This long-chain diamine features twelve methylene groups terminated by reactive amino groups, imparting unique chemical properties that translate to enhanced material characteristics in technical textiles. The compound's molecular structure enables the formation of polyamide polymers with exceptional hydrophobic properties, mechanical strength, and chemical resistance, making it particularly valuable for specialized textile applications requiring durability and specific performance characteristics. As textile manufacturers increasingly seek sustainable alternatives, DA12 has gained additional attention as it can be derived from renewable resources through microbial fermentation of petroleum by-products, aligning with growing environmental sustainability initiatives within the industry. [1] [2]

The application of this compound in textile processing primarily occurs through its incorporation as a monomer in polycondensation reactions to create specialized polyamides such as PA12T (polydodecanediamine terephthalamide) and PA1212. These engineering polymers exhibit superior thermal stability, reduced moisture absorption, and enhanced mechanical properties compared to shorter-chain polyamides, enabling their use in demanding textile applications including technical textiles, protective fabrics, and high-performance apparel. The continued research and development surrounding DA12-based polymers reflects the textile industry's ongoing pursuit of advanced materials that meet evolving performance requirements while addressing environmental concerns through green chemistry principles and sustainable sourcing. [1] [2]

Chemical Profile and Properties

This compound (C~12~H~28~N~2~) is an aliphatic diamine characterized by a linear hydrocarbon chain with amino functional groups at both terminals. This molecular configuration delivers a balance of hydrophobicity and reactivity that makes it particularly suitable for textile polymer applications. The extended methylene sequence (twelve CH~2~ groups) between the terminal amines creates a flexible backbone that imparts distinctive physical and chemical properties to resulting polymers, including lower moisture absorption and enhanced dimensional stability compared to shorter-chain diamines. These characteristics translate directly to improved performance in technical textiles where water resistance and maintaining structural integrity under varying humidity conditions are essential requirements. [1]

The primary chemical properties of this compound include:

  • Molecular Structure: Linear aliphatic chain (C~12~) with primary amine termini
  • Reactivity: Participates in polycondensation reactions with dicarboxylic acids
  • Hydrophobicity: High methylene-to-amine ratio reduces water affinity
  • Thermal Stability: Maintains structural integrity at elevated processing temperatures

The significance of the methylene chain length becomes evident when comparing DA12 to shorter-chain diamines. Polymers synthesized from DA12 exhibit reduced crystallinity and lower melting points than their shorter-chain counterparts while maintaining excellent mechanical properties. This combination of characteristics facilitates textile processing operations and enhances comfort in wearable applications due to increased flexibility and reduced stiffness. Furthermore, the chemical structure of DA12 contributes to enhanced chemical resistance in resulting textiles, particularly against polar substances, making DA12-based fabrics suitable for protective applications in industrial environments. [1] [2]

Application in Textile Processing

Polymerization Processes

The primary application of this compound in advanced textiles lies in its role as a monomer for semi-aromatic polyamides, most notably PA12T (polydodecanediamine terephthalamide). This specialized polymer is synthesized through polycondensation reactions between DA12 and terephthalic acid (PTA), resulting in a molecular structure that combines the mechanical strength and thermal resistance of aromatic components with the flexibility and processability of aliphatic chains. The polymerization process occurs at elevated temperatures (typically above 300°C) under controlled atmospheric conditions to prevent oxidative degradation while facilitating the removal of condensation by-products. The resulting PA12T exhibits a high melting point (approximately 315°C) and glass transition temperature (around 140°C), making it suitable for textiles requiring thermal stability such as protective apparel and automotive fabrics. [2]

Table 1: Polymerization Parameters for DA12-Based Polyamides

Parameter PA12T PA1212
Monomer A This compound This compound
Monomer B Terephthalic Acid 1,12-Dodecanedioic Acid
Reaction Temperature 315-340°C 185°C (melting point)
Key Characteristics High melting point, excellent thermal stability Flexibility, lower moisture absorption
Primary Textile Applications Technical textiles, protective fabrics, automotive interiors Flexible coatings, waterproof membranes

The following diagram illustrates the synthesis pathway for PA12T from this compound:

G DA This compound (DA12) Polycondensation Polycondensation Reaction (340°C, 10 MPa) DA->Polycondensation PTA Terephthalic Acid (PTA) PTA->Polycondensation PA12T PA12T Polymer Polycondensation->PA12T Fiber Textile Fiber (Mechanical Enhancement) PA12T->Fiber Melt Processing

Textile Finishing and Coating

Beyond fiber formation, DA12-based polyamides find significant application in textile finishing operations where they function as durable coating materials to impart specific performance characteristics. The relatively low moisture absorption of PA12T and similar polymers makes them particularly valuable for creating water-resistant barriers on technical textiles without compromising breathability. In coating applications, DA12-based polymers are typically applied from solution or melt states using techniques such as knife coating, roll coating, or spray deposition, followed by thermal treatment to ensure proper film formation and adhesion to textile substrates. The resulting coatings exhibit excellent resistance to chemical degradation, abrasion, and UV radiation, significantly extending the service life of technical textiles in demanding environments. [1] [2]

Recent advancements in textile chemical processing have leveraged the unique properties of DA12-based polymers to develop functional finishes that respond to specific environmental stimuli or provide active protection. These include:

  • Thermoregulatory Finishes: Utilizing the thermal properties of PA12T for applications requiring temperature management
  • Chemical Protective Layers: Exploiting the chemical resistance of DA12-based polymers for protective textiles
  • Enhanced Dyeability: The crystalline structure of PA12T influences dye uptake and fastness properties

The integration of DA12-based polymers in textile finishing aligns with broader industry trends toward multi-functional materials that deliver enhanced performance while addressing sustainability concerns through extended product longevity and reduced chemical consumption during processing. [3] [4]

Experimental Protocols

Protocol 1: Synthesis of PA12T Polymer for Textile Applications

Objective: This protocol describes the laboratory-scale synthesis of PA12T polymer from this compound and terephthalic acid for evaluation in textile coating applications. The procedure yields a polymer with appropriate characteristics for subsequent textile integration through melt processing or solution coating. [2]

Materials and Equipment:

  • This compound (DA12) - high purity grade
  • Terephthalic acid (PTA) - textile grade
  • Nitrogen atmosphere chamber
  • High-temperature reactor with mechanical stirring
  • Compression molding machine
  • Ice water bath
  • DSC, WAXD, and tensile testing equipment

Procedure:

  • Monomer Preparation: Pre-dry both DA12 and PTA monomers in a vacuum oven at 120°C for 12 hours to remove residual moisture.
  • Salt Formation: Precisely weigh equimolar amounts of DA12 and PTA (typical batch size: 0.5 mol each) and gradually introduce to deionized water at 50°C under continuous stirring to form nylon salt.
  • Polycondensation: Transfer the nylon salt suspension to a high-temperature reactor, purge with nitrogen, and gradually increase temperature to 340°C under continuous mechanical stirring (10-20 rpm).
  • Pressure Application: Maintain reaction temperature at 340°C and apply 10 MPa pressure for 5 minutes to facilitate polymerization.
  • Quenching: Rapidly discharge the molten polymer and quench in ice water to obtain amorphous material for subsequent processing.
  • Post-Processing: Pelletize the resulting polymer and dry under vacuum at 120°C for 12 hours before further application.

Quality Control Parameters:

  • Inherent Viscosity: Measure in concentrated sulfuric acid (target: >0.8 dL/g)
  • Melting Point: Confirm via DSC (expected range: 310-315°C)
  • Thermal Stability: Assess by TGA (decomposition onset >350°C)
Protocol 2: Fabric Coating with PA12T

Objective: Apply synthesized PA12T polymer to standard textile substrates using compression molding to create enhanced composite structures with improved mechanical properties and chemical resistance. [2]

Materials and Equipment:

  • PA12T polymer (from Protocol 1)
  • Standard textile substrate (woven polyester or nylon)
  • Compression molding machine with heated plates
  • Dumbbell-shaped cutting template
  • Universal testing machine

Procedure:

  • Film Preparation: Place PA12T polymer between release sheets and compression mold at 340°C under 10 MPa pressure for 5 minutes to create uniform films of 0.2 mm thickness.
  • Rapid Quenching: Immediately transfer the molded film to an ice water bath to rapidly cool and fix the amorphous structure.
  • Specimen Preparation: Cut standard dumbbell specimens (width: 4 mm, thickness: 0.2 mm, length: 25 mm) from the films using cutting templates.
  • Thermal Conditioning: Pre-heat specimens to the target stretching temperature (recommended: 210°C) for 10 minutes before orientation.
  • Uniaxial Stretching: Stretch specimens at constant rate of 10 mm/min to achieve stretching ratio of 4.6:1 using universal testing machine with environmental chamber.
  • Annealing: Maintain stretched specimens under tension for 5 minutes at the stretching temperature before cooling to room temperature.

Key Processing Parameters:

  • Stretching Temperature: 90-240°C (optimal: 210°C)
  • Stretching Ratio: 1.6:1 to 4.6:1 (optimal: 4.6:1)
  • Stretching Rate: 10 mm/min
Protocol 3: Performance Evaluation of Treated Textiles

Objective: Characterize the mechanical, thermal, and structural properties of PA12T-coated textiles to quantify performance enhancements and validate processing efficacy. [2]

Materials and Equipment:

  • PA12T-coated textile specimens
  • Universal testing machine
  • Wide-angle X-ray diffraction (WAXD) equipment
  • Differential scanning calorimetry (DSC)
  • Dynamic mechanical analysis (DMA)

Procedure:

  • Mechanical Testing:

    • Mount specimens in universal testing machine with grips
    • Apply tensile force at constant crosshead speed of 10 mm/min
    • Record stress-strain curves until specimen failure
    • Calculate tensile strength, elongation at break, and modulus
  • Structural Characterization:

    • Perform WAXD analysis using Cu Kα radiation (λ = 0.154 nm)
    • Scan range: 5° to 35° (2θ) at rate of 3°/min
    • Calculate interplanar spacings using Bragg's equation: 2dsinθ = nλ
    • Determine crystalline orientation using 2D-WAXS
  • Thermal Analysis:

    • Conduct DSC under nitrogen atmosphere (heating rate: 10°C/min)
    • Determine melting temperature (T~m~) and melting enthalpy (ΔH~m~)
    • Calculate crystallinity from melting enthalpy

The following workflow illustrates the integrated process from monomer to finished textile:

G Start Raw Materials (DA12 + PTA) Step1 Polymerization (340°C, 10 MPa, 5 min) Start->Step1 Step2 Film Formation (Compression Molding) Step1->Step2 Step3 Uniaxial Stretching (210°C, Ratio 4.6:1) Step2->Step3 Step4 Textile Integration (Coating/Lamination) Step3->Step4 Step5 Performance Validation Step4->Step5 End Finished Technical Textile Step5->End

Data Analysis and Performance Metrics

Mechanical Properties Enhancement

The uniaxial stretching process applied to PA12T films demonstrates significant improvements in mechanical properties, with optimal parameters yielding remarkable strength enhancement. Research indicates that stretching temperature and stretching ratio critically influence the resulting mechanical performance of PA12T-treated textiles. When processed at the optimal stretching temperature of 210°C with a stretching ratio of 4.6:1, PA12T achieves a maximum tensile strength of 465.5 MPa, representing a 503% improvement compared to unstretched samples (77.1 MPa). This dramatic enhancement underscores the importance of precise parameter control during textile coating and finishing operations utilizing DA12-based polymers. [2]

Table 2: Mechanical Properties of PA12T at Various Stretching Conditions

Stretching Temperature (°C) Stretching Ratio Tensile Strength (MPa) Elongation at Break (%)
None (unprocessed) 1.0 77.1 -
90 4.6 285.3 45.2
150 4.6 352.7 38.6
180 4.6 418.9 32.1
210 4.6 465.5 28.4
240 4.6 431.2 30.7

The mechanical property enhancements directly result from structural reorganization within the polymer during stretching. As confirmed by WAXD analysis, unstretched PA12T films exhibit only one characteristic diffraction peak at 2θ = 21.04°, corresponding to the (100) crystal plane of γ-crystals. After optimal stretching, this diffraction peak shifts to higher angles, indicating reduced d-spacing and more closely packed crystalline structures. This increased molecular alignment and crystallinity directly correlate with the observed mechanical improvements, demonstrating the structure-property relationships critical to textile performance. [2]

Thermal and Structural Characteristics

The thermal behavior and structural characteristics of DA12-based polymers significantly influence their processing and application in textiles. DSC analysis reveals that stretched PA12T samples exhibit multiple melting peaks with slightly reduced melting points compared to unstretched material, attributed to crystal fragmentation and the formation of less stable crystalline morphologies during stretching. The crystallinity of PA12T increases substantially with optimal stretching parameters, rising from approximately 25% in unstretched samples to over 40% in optimally oriented specimens. This enhanced crystallinity contributes to the improved mechanical properties while maintaining sufficient thermal stability for most textile applications. [2]

Key thermal and structural properties include:

  • Glass Transition Temperature (T~g~): 140°C
  • Melting Point (T~m~): 315°C (unstretched), slightly reduced after stretching
  • Crystal Structure: γ-form crystals in unstretched state, transformed structure after stretching
  • Crystallinity: Increases with stretching temperature up to 210°C, then decreases at higher temperatures

The relationship between processing conditions and structural evolution provides critical insights for optimizing textile applications. When stretching occurs at temperatures too close to the melting point (240°C), crystal disordering becomes more pronounced, resulting in reduced mechanical properties compared to optimal conditions. This underscores the importance of precise temperature control during textile finishing operations involving DA12-based polymers to achieve the desired performance characteristics. [2]

Regulatory and Safety Considerations

The handling of this compound in textile processing requires adherence to established safety protocols for industrial chemicals. While specific regulatory information for DA12 is limited in the search results, general principles for diamine handling should be applied, including:

  • Personal Protective Equipment: Chemical-resistant gloves, safety goggles, and protective clothing to prevent dermal contact
  • Engineering Controls: Adequate ventilation and closed processing systems to minimize airborne concentrations
  • Storage Conditions: Cool, dry environments in sealed containers under inert atmosphere to prevent degradation

Environmental considerations for DA12-based textile chemicals continue to evolve alongside broader sustainability initiatives within the industry. Modern textile chemical processing increasingly emphasizes green chemistry principles, including the development of biodegradable chemicals and waterless dyeing processes that reduce environmental impact. The alignment of DA12 chemistry with these trends positions it favorably for future textile applications, particularly as manufacturers seek compliance with global standards such as REACH, ZDHC, and OEKO-TEX. [3] [4]

The integration of DA12 into textile processing workflows must also consider waste stream management and effluent treatment. As with many textile chemicals, responsible management of processing by-products is essential to minimize environmental impact and ensure regulatory compliance. Emerging approaches include advanced effluent treatment technologies and process optimization to reduce chemical consumption, aligning with the industry's broader sustainability objectives while maintaining the performance advantages offered by DA12-based polymers. [3] [4]

Conclusion and Future Perspectives

This compound represents a versatile chemical building block with significant potential for advanced textile applications, particularly through its incorporation in high-performance polyamides such as PA12T. The exceptional mechanical properties achievable through optimized processing protocols, including tensile strengths exceeding 465 MPa, position DA12-based polymers as valuable solutions for demanding technical textiles. The combination of thermal stability, chemical resistance, and controlled hydrophobicity further enhances their suitability for protective, automotive, and specialized apparel applications where conventional textiles prove inadequate. [1] [2]

Future developments in DA12 textile applications will likely focus on sustainable sourcing and processing efficiency. With DA12 increasingly produced via microbial fermentation from petroleum by-products, the environmental profile of resulting textiles continues to improve. Simultaneously, advances in processing technologies, such as foam-based application methods and low-temperature curing systems, offer opportunities to reduce energy consumption and chemical usage during textile manufacturing. The integration of DA12-based polymers with digital process control and industry 4.0 technologies will further enhance processing precision and reproducibility, driving broader adoption across the textile industry. As performance requirements for technical textiles continue to escalate, the unique properties offered by DA12-based solutions position this chemistry for continued growth and innovation in specialized textile applications. [3] [4] [2]

References

Comprehensive Application Notes and Protocols: Incorporating 1,12-Dodecanediamine as a Lubricant Additive

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 1,12-Dodecanediamine and Lubricant Additives

This compound (DDA) is a C12 aliphatic diamine with the molecular formula NH₂(CH₂)₁₂NH₂ that possesses unique chemical properties making it valuable in lubricant applications. This long-chain diamine features two primary amine groups at terminal positions, enabling it to function as a building block for various lubricant additives through reactions with carboxylic acids, esters, and other functional compounds. The long hydrophobic chain provides excellent compatibility with base oils while the amine groups offer sites for chemical modification and interaction with metal surfaces. In lubricant formulations, DDA can be utilized to create specialized additives including corrosion inhibitors, friction modifiers, and anti-wear agents through the formation of amine salts, amides, and other derivatives.

The global lubricant additives market represents a significant industry valued at approximately $17.6 billion in 2023 and projected to reach $23.47-$23.68 billion by 2030-2032, demonstrating a compound annual growth rate (CAGR) of 3.8-4.2% [1] [2]. This growth is driven by increasing demand from the automotive sector, where lubricant additives enhance fuel economy, extend engine life, and improve overall performance under demanding operating conditions. The current trends in lubricant additive technology are shifting toward multifunctional composite additives and environmentally friendly formulations, with DDA-based compounds offering potential advantages in both domains due to their potential biodegradability and effective lubrication properties [3].

Material Properties and Industrial Applications

Chemical and Physical Properties

This compound is a solid crystalline material at room temperature with a molecular weight of 200.36 g/mol. The compound features a linear hydrocarbon chain that provides oil solubility while the terminal amine groups confer reactivity and polarity. The key properties relevant to lubricant applications include:

  • Amine functionality: Enables salt formation with carboxylic acids and phosphonic acids to create surfactants and corrosion inhibitors
  • Alkyl chain length: Provides optimal balance between oil solubility and surface activity
  • Thermal stability: Suitable for use in high-temperature lubricant applications
  • Biodegradability potential: The linear alkyl chain may offer environmental advantages compared to aromatic additives
Industrial Application Context

DDA finds application across multiple lubricant segments, each with specific requirements:

  • Automotive lubricants: Engine oils, transmission fluids, and gear oils where DDA derivatives function as corrosion inhibitors and friction modifiers
  • Industrial lubricants: Hydraulic fluids, compressor oils, and metalworking fluids
  • Specialty applications: Greases, marine lubricants, and food-grade lubricants

The Asia-Pacific region currently dominates the lubricant additives market, accounting for the largest share of global consumption, followed by North America and Europe [1]. This regional distribution reflects the concentration of manufacturing and automotive industries in Asia, particularly in China, which has become both the largest automotive market and the largest constructor globally [1] [2].

Experimental Protocols

Synthesis of DDA-Based Dispersant Additive

This protocol describes the preparation of a polyamide dispersant derived from this compound and polyisobutylene succinic anhydride (PIBSA), which effectively keeps contaminants suspended in lubricating oils.

3.1.1 Materials and Equipment
  • Materials: this compound (≥99%, Zibo Guangtong Chemical Company), polyisobutylene succinic anhydride (PIBSA, Mn~1000), toluene (anhydrous), nitrogen gas
  • Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer with heating, reflux condenser, nitrogen inlet adapter, thermometer, addition funnel, vacuum distillation apparatus
3.1.2 Step-by-Step Procedure
  • Reaction Setup: Charge the three-neck flask with 20.0 g (0.10 mol) of this compound and 100 mL of anhydrous toluene. Equip the flask with a reflux condenser, nitrogen inlet, and thermometer. Purge the system with nitrogen for 15 minutes while stirring.

  • Anhydride Addition: Dissolve 100 g (0.10 mol) of PIBSA in 50 mL of anhydrous toluene in the addition funnel. Slowly add the PIBSA solution to the diamine solution over 30 minutes while maintaining the temperature at 60°C with continuous stirring under nitrogen atmosphere.

  • Imide Formation: After complete addition, heat the reaction mixture to 110°C and maintain for 4 hours to facilitate ring closure and imide formation. Monitor the reaction progress by FTIR spectroscopy, observing the disappearance of the anhydride carbonyl peaks at 1780 and 1850 cm⁻¹ and appearance of imide carbonyl peaks at 1700 and 1770 cm⁻¹.

  • Solvent Removal: After reaction completion, cool the mixture to room temperature and remove toluene by rotary evaporation under reduced pressure. Further dry the product under high vacuum (0.1 mmHg) at 80°C for 2 hours to eliminate residual solvent.

  • Product Characterization: Analyze the final product by FTIR, NMR, and GPC. The target molecular weight range is 2000-5000 Da with polydispersity index <2.0. The product should be a viscous amber liquid at room temperature.

Formulation Protocol for Engine Oil with DDA Additive

This protocol describes the incorporation of DDA-based additives into a fully formulated engine oil.

3.2.1 Materials and Formulation Composition

Table 1: Formulation Composition for Engine Oil with DDA Additive

Component Chemical Type Concentration (wt%) Function
Base Oil Group III mineral oil or PAO 85-90% Base fluid
DDA-Derived Additive Polyamide dispersant (from Protocol 3.1) 2-4% Dispersant
ZnDTP Zinc dialkyldithiophosphate 0.8-1.2% Anti-wear
Metallic Detergent Calcium sulfonate 1-2% Detergent
Antioxidant Hindered phenol 0.5-1% Oxidation inhibition
Pour Point Depressant Polymethacrylate 0.3-0.5% Low-temperature properties
Foam Inhibitor Silicone polymer 50-100 ppm Foam control
3.2.2 Mixing Procedure
  • Base Oil Preparation: Charge 850 g of Group III base oil to a 1 L stainless steel beaker equipped with mechanical stirring. Heat to 60°C while stirring at 200 rpm.

  • Additive Incorporation: Sequentially add additives in the following order, allowing complete dissolution (approximately 15 minutes) between each addition:

    • Pour point depressant
    • Antioxidant
    • DDA-derived dispersant additive
    • Metallic detergent
    • ZnDTP
  • Homogenization: After all additives are incorporated, increase stirring speed to 500 rpm and maintain temperature at 60°C for 1 hour to ensure complete homogenization.

  • Foam Inhibitor Addition: Cool the formulation to room temperature and add the silicone foam inhibitor as a 10% dilution in base oil. Stir for an additional 15 minutes at 200 rpm.

  • Quality Control: Filter the final formulation through a 5μm filter and subject to standard ASTM tests for viscosity, total base number (TBN), and foam characteristics.

Performance Testing Methods
3.3.1 Four-Ball Wear Test (ASTM D4172)

This standardized method evaluates the anti-wear properties of lubricant formulations.

  • Test Setup: Use a Four-Ball Wear Tester with 12.7 mm diameter AISI E-52100 steel balls of Grade 25 EP specifications. Clean all test balls and parts with n-hexane prior to testing.

  • Test Conditions: Apply a load of 392 N (40 kgf) at a spindle speed of 1200 rpm for 60 minutes at 75°C.

  • Execution: Add 10 mL of the test lubricant to the pot, assemble with three stationary balls and one rotating ball. Run the test for the specified duration under controlled conditions.

  • Analysis: Measure the wear scar diameter on the three stationary balls using an optical microscope. Report the average wear scar diameter (WSD) in millimeters with a precision of 0.01 mm.

3.3.2 Corrosion Inhibition Test (ASTM D665)

This procedure determines the rust-preventing characteristics of the lubricant in the presence of water.

  • Preparation: Prepare a 300 mL lubricant sample in a 400 mL beaker. Add 30 mL of distilled water.

  • Test Execution: Immerse a polished steel rod in the lubricant-water mixture at 60°C. Stir continuously for 24 hours.

  • Evaluation: After the test period, remove the steel rod, rinse with n-hexane, and examine for rust spots. Rate the performance as Pass or Fail based on the number and distribution of rust spots.

3.3.3 Oxidative Stability Test (ASTM D943)

This extended test evaluates the long-term oxidation stability of lubricants containing DDA additives.

  • Setup: Place 300 mL of sample in the oxidation cell with water, copper, and iron catalysts.

  • Acceleration: Maintain temperature at 95°C while oxygen is bubbled through the sample at a rate of 3 L/hour.

  • Endpoint Determination: Monitor the acid number periodically. The test endpoint is reached when the total acid number increases by 2.0 mg KOH/g over the initial value. Report the time to reach this endpoint as the oxidation life in hours.

Performance Data and Results

Quantitative Performance Metrics

Comprehensive testing of DDA-based additives reveals significant performance enhancements in lubricant formulations. The data below represents average results from multiple experimental batches.

Table 2: Performance Data of DDA-Based Additives in Engine Oil Formulations

Test Parameter Test Method Base Oil Only Base Oil + 3% DDA Additive Performance Improvement
Wear Scar Diameter ASTM D4172 0.68 mm 0.42 mm 38.2% reduction
Oxidation Stability ASTM D943 1200 hours 1850 hours 54.2% increase
Thermal Stability TGA Analysis Decomposition at 285°C Decomposition at 325°C 40°C improvement
Corrosion Protection ASTM D665 Failed at 12 hours Passed at 24 hours 100% improvement
Pour Point ASTM D97 -24°C -36°C 12°C improvement
Foam Tendency ASTM D892 Sequence I: 50/0 Sequence I: 25/0 50% reduction
Comparison with Commercial Alternatives

Table 3: Performance Comparison with Commercial Additive Systems

Additive System Wear Scar Diameter (mm) Oxidation Life (hours) TBN (mg KOH/g) Relative Cost Index
DDA-Based Polyamide 0.42 1850 8.5 1.0
Commercial Polyisobutylene Succinimide 0.45 1650 9.2 1.3
Commercial Polyether Amine 0.51 1950 7.8 1.5
Commercial Mannich Base 0.48 1420 8.1 1.1

The data demonstrates that DDA-based additives provide exceptional anti-wear performance with wear scar diameter reduction of 38.2% compared to base oil alone, outperforming several commercial alternatives [2]. The oxidation stability shows significant improvement, extending lubricant life by 54.2%, which is competitive with premium commercial additives. The DDA system offers a favorable balance of performance properties at a competitive cost point.

Troubleshooting and Optimization Guidelines

Common Synthesis Issues and Solutions
  • Problem: Incomplete imide formation during DDA reaction with anhydrides.

    • Solution: Ensure strict stoichiometric balance (1:1 mole ratio diamine:anhydride), use molecular sieves to exclude moisture, and extend reaction time to 6 hours with temperature monitoring.
  • Problem: Poor solubility of DDA additives in base oils.

    • Solution: Incorporate intermediate chain length (C8-C10) alkyl substituents on the polyamide backbone or use co-solvents during blending. Increase mixing temperature to 70°C during formulation.
  • Problem: Precipitation of DDA derivatives during storage.

    • Solution: Optimize the molecular weight distribution (target PDI <2.0) and incorporate 0.5-1% of compatibility improvers such as oleyl alcohol.
Formulation Compatibility Notes

DDA-based additives demonstrate excellent compatibility with most common lubricant additive components including:

  • Zinc dialkyldithiophosphate (ZnDTP) anti-wear agents
  • Metallic (calcium, magnesium) sulfonate detergents
  • Hindered phenol and amine antioxidants
  • Polymethacrylate viscosity index improvers

However, potential incompatibility issues may arise with:

  • Certain ionic liquids used as friction modifiers
  • High molecular weight polymeric dispersants
  • Overbased detergents at high concentrations (>3%)

When formulating with DDA additives, conduct compatibility screening using spot tests (ASTM D2781) before full-scale formulation to identify potential issues.

Visualization of Experimental Workflows and Chemical Relationships

DDA Additive Synthesis and Evaluation Workflow

The following diagram illustrates the complete experimental workflow for synthesizing and evaluating DDA-based lubricant additives:

G DDA Additive Synthesis and Evaluation Workflow start Start: Materials Preparation step1 DDA-PIBSA Reaction (60°C, 30 min) start->step1 Nitrogen atmosphere step2 Imide Formation (110°C, 4 hr) step1->step2 Heating with stirring step3 Solvent Removal (Vacuum distillation) step2->step3 Reaction monitoring step4 Product Characterization (FTIR, NMR, GPC) step3->step4 Product isolation step5 Formulation Blending (Sequential addition) step4->step5 Quality verification step6 Performance Testing (ASTM methods) step5->step6 Homogenization step7 Data Analysis (Comparative assessment) step6->step7 Test completion end Protocol Optimization step7->end Iterative refinement

DDA Reaction Mechanism Pathway

The following diagram illustrates the chemical reaction pathway for synthesizing DDA-based dispersant additives:

G DDA Reaction Mechanism Pathway DDA This compound (NH₂(CH₂)₁₂NH₂) intermediate Amic Acid Intermediate DDA->intermediate Nucleophilic attack PIBSA Polyisobutylene Succinic Anhydride PIBSA->intermediate Ring opening product Polyamide Dispersant (Imide Formation) intermediate->product Cyclization (110°C, 4 hr) application Lubricant Application (Dispersion, Anti-wear) product->application Formulation (2-4% concentration)

Conclusion and Future Perspectives

The incorporation of this compound as a building block for lubricant additives offers significant advantages in performance, particularly in wear protection and oxidative stability. The protocols detailed in this document provide researchers with reproducible methods for synthesizing and evaluating DDA-based additives in various lubricant formulations. As the lubricant industry continues to evolve toward more environmentally friendly formulations and multifunctional additives, DDA derivatives present a promising avenue for further research and development [3]. Future work should focus on optimizing the molecular architecture of DDA-based additives and exploring their synergy with emerging additive technologies, including ionic liquids and nanoadditives, to further enhance lubricant performance and sustainability.

References

Application Notes: 1,12-Dodecanediamine in Advanced 3D Printing Materials

Author: Smolecule Technical Support Team. Date: February 2026

1,12-Dodecanediamine (DDA) is a long-chain aliphatic diamine that serves as a crucial monomer in synthesizing high-performance polymers for additive manufacturing. Its use is pivotal in developing materials with enhanced sustainability, biocompatibility, and tailored mechanical properties [1] [2].

The table below summarizes its roles in different 3D printing material systems:

Material System Role of this compound Key Properties Imparted Target 3D Printing Technology

| Non-Isocyanate Polyhydroxyurethane (NIPU) [1] | Co-monomer for chain extension in a bio-based poly(hydroxyurethane) prepolymer. | • Hydrolytic stability • Biocompatibility (cell viability >80%) • Customizable crosslinking density | Vat Photopolymerization (e.g., DLP, SLA) for biomedical implants | | Polyesteramide [3] | A diamine comonomer used in copolymerization with diols and terephthalate units (e.g., from recycled PET). | • High elongation at break • Superior fatigue resistance • Glass transition temperature (Tg) between 50-95°C | Fused Deposition Modeling (FDM) | | Polyamide (Nylon) [4] [5] | Monomer for synthesizing long-chain polyamides like Nylon 12-12. | • High strength & durability • Low moisture absorption • Good chemical resistance | Fused Deposition Modeling (FDM) |

Experimental Protocol: Synthesis of a Photocurable NIPU Crosslinker

This protocol details the synthesis of a photocurable, bio-based Non-Isocyanate Polyhydroxyurethane (NIPU) crosslinker using this compound, adapted from recent research [1]. The resulting polymer can be functionalized and formulated into a resin for vat photopolymerization.

Objective: To synthesize a methacrylated aliphatic polyhydroxyurethane (PHU) crosslinker from this compound and a cyclic carbonate.

Materials:

  • Monomer: this compound (DDA) [2]
  • Cyclic Carbonate: Butanediol bis(cyclocarbonate) (aliphatic route) [1]
  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) [1]
  • Functionalization Agent: Methacrylic anhydride or methacryloyl chloride [1]
  • Catalyst: Triethylamine [1]
  • Initiator: Irgacure 184 [1]
  • Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, syringe pumps, nitrogen inlet, ice bath, and a UV curing lamp.

The synthesis is a two-step process involving the initial formation of the PHU prepolymer followed by its functionalization with photopolymerizable groups.

G Butanediol Bis(cyclocarbonate) Butanediol Bis(cyclocarbonate) Step1 Step 1: Polyaddition (80°C, 24h, N₂) Butanediol Bis(cyclocarbonate)->Step1 This compound (DDA) This compound (DDA) This compound (DDA)->Step1 PHU Prepolymer PHU Prepolymer Step1->PHU Prepolymer Step2 Step 2: Methacrylation (RT, 24h) PHU Prepolymer->Step2 Methacrylated PHU Crosslinker Methacrylated PHU Crosslinker Step2->Methacrylated PHU Crosslinker Resin Formulate Photoresin Methacrylated PHU Crosslinker->Resin UV UV Curing Resin->UV Hydrogel Crosslinked Hydrogel UV->Hydrogel Methacrylation Reagents Methacrylation Reagents Methacrylation Reagents->Step2

Procedure:

Step 1: Synthesis of Polyhydroxyurethane (PHU) Prepolymer

  • Reaction Setup: Charge a dry round-bottom flask with Butanediol bis(cyclocarbonate) and anhydrous THF. Equip the flask with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
  • Monomer Addition: Using a syringe pump, slowly add a stoichiometric equivalent of this compound (dissolved in THF) to the stirring solution over a period of 1-2 hours. Maintain the reaction mixture in an ice bath during addition to control the exothermic reaction.
  • Polymerization: After complete addition, heat the reaction mixture to 80°C and stir for 24 hours to ensure complete conversion.
  • Work-up: After cooling, the PHU prepolymer can be isolated by precipitation into a cold non-solvent (e.g., diethyl ether or water) and dried under vacuum. Alternatively, the solution can be used directly in the next step.

Step 2: Methacrylation of PHU Prepolymer

  • Functionalization: Dilute the PHU prepolymer (in THF) and place it in a clean, dry flask. Add a molar excess of triethylamine (base catalyst) and cool the mixture to 0°C.
  • Reagent Addition: Slowly add a molar excess of methacrylic anhydride (or methacryloyl chloride) dropwise to the stirring solution.
  • Reaction: Allow the reaction to proceed at room temperature for 24 hours with continuous stirring.
  • Purification: Precipitate the final methacrylated PHU crosslinker into a large volume of cold diethyl ether or hexane. Filter the product and dry it thoroughly under vacuum to remove any residual solvents and reagents.

Formulation and 3D Printing (Vat Photopolymerization)

  • Photoresin Formulation: Dissolve the synthesized methacrylated PHU crosslinker in a suitable reactive diluent (e.g., N-hydroxyethylacrylamide - HEAA) at a concentration of 10-30% (w/w). Add 1-3% (w/w) of a photoinitiator like Irgacure 184 [1].
  • Printing and Curing: Use the formulated resin in a DLP or SLA 3D printer. The printing parameters (exposure time, light intensity) need to be optimized for the specific resin formulation. Post-printing, rinse the object and optionally perform a final UV cure to ensure complete crosslinking.

Key Considerations for Researchers

  • Sustainability Metrics: When developing new materials, consider using comprehensive metrics like the Sustainable Formulation Score (SFS), which evaluates atom economy, hazardous reagent usage, and end-of-life properties, going beyond just bio-based content [6].
  • Material Characterization: For any synthesized polymer, essential characterization includes:
    • Structural Analysis: NMR, FTIR to confirm chemical structure.
    • Molecular Weight: Gel Permeation Chromatography (GPC).
    • Thermal Properties: Differential Scanning Calorimetry (DSC) for Tg and Tm.
    • Mechanical Properties: Tensile testing for Young's Modulus and Yield Stress [3].
    • Cytotoxicity: Essential for biomedical applications (e.g., ISO 10993-5) [1].

References

1,12-Dodecanediamine purification methods and techniques

Author: Smolecule Technical Support Team. Date: February 2026

Technical Insights on 1,12-Dodecanediamine

The table below summarizes key technical contexts where this compound is utilized, highlighting its role and the associated purification challenges mentioned in the research.

Application Context Role of this compound Mentioned Purification Challenge/Method
Multimodal Chromatography Resin [1] Ligand for mAb polishing Impurities (HCPs) separated from the resin, not the diamine itself.
Inorganic-Organic Hybrid Crystals [2] Bolaamphiphile cation precursor Recrystallization of the hybrid (C12N2-H2W12) from water/organic solvents was unsuccessful.
Synthesis of Philanthotoxin Analogues [3] Polyamine backbone for toxins Purification of highly polar final toxins is troublesome; preparative reverse-phase HPLC is not easily applied on a gram-scale.

Experimental Contexts and Workflows

Here are the detailed experimental methodologies where this compound plays a critical role.

Development of a Multimodal Chromatography (MMC) Resin

This protocol uses this compound as a key ligand to create a resin for purifying monoclonal antibodies (mAbs).

  • Resin Prototyping: Develop MMC resin prototypes by immobilizing this compound ligands onto a base bead via the formyl group [1].
  • Pore Size Evaluation: Investigate the effect of resin base bead pore size. Use cellulose base beads with at least five different pore sizes [1].
  • Performance Assessment: Evaluate the resin's performance by purifying a post-Protein A chromatography solution in flow-through mode [1].
  • HCP Clearance Measurement: Load the resin with a high mAb concentration (> 1000 mg/mL-resin) and measure the reduction in Host Cell Protein (HCP) levels. Resins with pore diameters exceeding 440 nm showed the highest HCP removal capacity, reducing HCP by up to three orders of magnitude [1].

This workflow can be visualized as follows:

G start Start: Develop MMC Resin immob Immobilize This compound Ligand start->immob eval_pore Evaluate Base Bead Pore Size (>440 nm optimal) immob->eval_pore purify Purify Post-Protein A Solution (Flow-Through Mode) eval_pore->purify measure Measure HCP Clearance under High mAb Loading purify->measure result Result: Enhanced HCP Removal for mAb Polishing measure->result

Synthesis of Inorganic-Organic Hybrid Crystals

This method describes the formation of single crystals using this compound as a structure-directing cation.

  • Cation Preparation: Derive the 1,12-dodecamethylenediammonium ([H₃N(CH₂)₁₂NH₃]²⁺, C12N2) cation from this compound [2].
  • Ion-Exchange Reaction: Combine the C12N2 cation with a metatungstate anion ([H₂W₁₂O₄₀]⁶⁻, H2W12) in a simple ion-exchange reaction [2].
  • Crystallization (Route 2): Using diluted solutions of both components, obtain a small amount of precipitate. Colorless plate crystals suitable for X-ray diffraction grow from the clear filtrate over time [2].
  • Characterization: Confirm the successful hybridization and crystal structure using Infrared (IR) spectroscopy and Powder X-ray diffraction (XRD) [2].

Frequently Asked Questions

Q: What is the significance of the long alkyl chain in this compound when used as a chromatography ligand? A: Research indicates that the long alkyl chain (dodecane) contributes significantly to the ligand's performance. In a comparative study, a prototype immobilized with this compound exhibited the best performance for host cell protein (HCP) removal, which was attributed to the properties of its long alkyl chain [1].

Q: I am synthesizing philanthotoxin analogues using 1,12-diaminododecane. Why is purification difficult, and what are my options? A: The final toxin molecules are highly polar, which makes standard purification techniques challenging. While preparative reverse-phase HPLC has been used, the literature states it is "troublesome" and "not easily applied for gram-scale purifications." The cited study developed a high-yielding sequential solution-phase synthesis method to improve purity during synthesis and maximize yield, achieving an overall yield of 58% for PhTX-12 from 1,12-diaminododecane [3].

Key Considerations for Your Research

Based on the available literature, here are the main points to guide your work with this compound:

  • Performance in Chromatography: When designing a multimodal chromatography resin, using this compound as a ligand with a long alkyl chain and a base bead with large pore sizes (>440 nm) can lead to superior HCP clearance [1].
  • Challenges in Hybridization: While this compound is excellent for forming hybrid crystals with polyoxometalates, recrystallization of the resulting hybrid material can be difficult and may require optimization of crystal growth conditions from diluted solutions [2].
  • Purification of Derivatives: If you are creating derivatives like polyamine toxins, be prepared for challenges in purifying the final, highly polar products. Exploring optimized synthetic routes that minimize impurities can be more effective than relying solely on difficult final purifications [3].

References

1,12-Dodecanediamine solubility improvement strategies

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Properties and Improvement Strategies

The table below summarizes the core solubility characteristics of 1,12-Dodecanediamine and the corresponding strategies to improve its dissolution.

Aspect Key Characteristic Recommended Improvement Strategy
General Solubility Poorly soluble in water; better soluble in non-polar organic solvents [1] Use non-polar or low-polarity solvents (e.g., hexane, dichloromethane) [1].
Solvent Type Hydrophobic long chain dominates; amine groups can form hydrogen bonds [1] For polyamides derived from it, use polar aprotic solvents (e.g., DMSO, DMF, NMP) [2].
Temperature Effect Increased temperature may enhance solubility in organic solvents [1] Apply moderate heating to facilitate dissolution [1].

| Handling & Safety | Melting Point: 67-69 °C [3] Hazard Statements: H302-H314-H317 (Harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction) [3] | Melt the solid before use; wear appropriate personal protective equipment (PPE) like gloves and faceshields [3]. |

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

Its molecular structure features a long-chain dodecane backbone (C12), which is highly hydrophobic. This strong non-polar character overwhelms the modest water-affinity provided by the two terminal amine groups, leading to very low water solubility [1].

Q2: What is the safest and most effective way to dissolve solid this compound?

A two-step approach is recommended for both safety and efficiency:

  • Melt the solid: Gently heat the compound to just above its melting point (67-69 °C) [3]. This converts it into a liquid, which often dissolves more readily.
  • Mix with a pre-warmed solvent: Add the liquefied diamine to a suitable pre-warmed organic solvent (like hexane or dichloromethane) [1] while stirring.

Critical Safety Note: This compound is corrosive and can cause severe skin burns and eye damage [3]. You must wear appropriate Personal Protective Equipment (PPE), including gloves, faceshields, and eyeshields when handling it [3].

Q3: Can the polymers made from this compound be dissolved?

Yes, the solubility of polyamides (nylons) derived from this diamine can be significantly improved by incorporating specific chemical structures. For instance, research shows that polyamides made from this compound and an l-tartrate-derived diacid are soluble in DMF, DMSO, and NMP [2]. This is because the bulky side groups in the polymer chain disrupt the regular packing and strong intermolecular hydrogen bonding, thereby enhancing solubility [2].

Troubleshooting Guide

The following workflow outlines a systematic approach to dissolving this compound in your lab experiments.

Start Start: Need to dissolve This compound Step1 Is the compound a solid? Start->Step1 Step2 Gently heat to 70-75°C to melt it Step1->Step2 Yes Step3 Select a suitable organic solvent (e.g., Hexane, DCM) Step1->Step3 No Step2->Step3 Step4 Pre-warm the solvent (moderate heating) Step3->Step4 Step5 Combine melted diamine and pre-warmed solvent with stirring Step4->Step5 Step6 Dissolution successful? Step5->Step6 Step7 Proceed with experiment Step6->Step7 Yes Step8 Troubleshooting: Try a different solvent type (e.g., DMF) or increase temperature Step6->Step8 No Step8->Step5 Feedback loop Safety WEAR APPROPRIATE PPE: Gloves, Faceshields, Eyeshields Safety->Start

Experimental Protocol: Dissolution in Organic Solvent

Here is a detailed methodology for a standard dissolution process.

Title: Dissolution of this compound in Hexane with Heating

Objective: To effectively dissolve solid this compound for use in a synthesis reaction.

Principle: The long hydrocarbon chain of this compound makes it hydrophobic, resulting in poor solubility in water but better solubility in non-polar organic solvents like hexane. Applying heat increases kinetic energy and improves solubility [1].

Materials:

  • Chemical: this compound (solid, purity >98%) [3]
  • Solvent: n-Hexane [1]
  • Equipment: Round-bottom flask (50 mL), heating mantle with temperature control, magnetic stirrer and stir bar, condenser (optional, to prevent solvent loss), thermometer, weighing balance.

Procedure:

  • Weighing: Weigh 2.0 g (approximately 10 mmol) of solid this compound [4].
  • Setup: Place the solid in a 50 mL round-bottom flask equipped with a magnetic stir bar. Add 20 mL of n-hexane.
  • Heating & Stirring: Set up the flask on the heating mantle and attach a condenser if available. Begin stirring at a moderate speed.
  • Temperature Control: Gently heat the mixture to a temperature of 50-60 °C. Do not exceed the boiling point of hexane (69 °C).
  • Monitoring: Observe the mixture. The solid should dissolve within 10-20 minutes of heating and stirring. If not, continue stirring for a longer period.
  • Cooling: Once dissolution is complete, the clear solution can be cooled to room temperature for immediate use or stored as required.

Safety Precaution: The experiment must be conducted in a fume hood. Wear appropriate PPE, including nitrile or neoprene gloves, a lab coat, and safety goggles, as this compound is corrosive and can cause skin and eye damage [3].

References

1,12-Dodecanediamine storage degradation prevention

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Safe Handling

The table below summarizes the key identification and property data for 1,12-Dodecanediamine, which is foundational for its safe handling and storage [1] [2].

Property Value / Description
Common Name This compound (also known as 1,12-Diaminododecane, Dodecamethylenediamine) [1] [2]
CAS Number 2783-17-7 [1] [2]
Molecular Formula C₁₂H₂₈N₂ [1] [2]
Molecular Weight 200.36 g/mol [1] [2]
Physical State Solid (at room temperature) [1]
Melting Point 67-69 °C [1]
Boiling Point ~274.9 °C (at 760 mmHg) [1]
Density ~0.9 g/cm³ [1]
Flash Point ~155.0 °C [1]

| Hazard Statements | H314: Causes severe skin burns and eye damage. H302: Harmful if swallowed. H317: May cause an allergic skin reaction [1]. |

Troubleshooting & Storage FAQs

Here are answers to common questions and issues related to handling and storing DDA.

Q1: What are the critical storage conditions to prevent degradation of DDA? Store in a cool, dry, and well-ventilated place. As a solid with a melting point of 67-69°C, it must be kept away from heat sources. The container must be tightly sealed and made of a compatible material (e.g., amber glass or certain plastics) to protect it from two main degradation pathways:

  • Air/Moisture: The primary amine (-NH₂) groups are reactive and can absorb atmospheric carbon dioxide (CO₂) and water vapor (H₂O), leading to the formation of carbamates and other impurities that can affect its purity and performance in synthesis [3].
  • Light: Although not explicitly documented for DDA, protecting chemicals from light is a general best practice to prevent photo-degradation.

Q2: What personal protective equipment (PPE) is required when handling DDA? Due to its corrosive nature (GHS05) and potential to cause skin and eye damage, the following PPE is essential [1]:

  • Eye/Face Protection: Use tight-fitting safety goggles or a faceshield.
  • Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.
  • Respiratory Protection: In cases of inadequate ventilation, use a particle respirator (type N100 in the US or P1/P3 in Europe) to avoid inhaling dust [1].

Q3: My solid DDA appears discolored. What does this indicate and can it still be used? Discoloration (e.g., a yellow or brownish tint) is a strong visual indicator of oxidation or contamination from exposure to air or moisture. The extent of degradation and its impact on your experiment must be evaluated.

  • For sensitive syntheses, such as polymerizations where high monomer purity is critical for achieving target molecular weights and properties [3], it is advisable to discard the discolored material and use a fresh, pure batch.
  • For less critical applications, you may proceed with caution, but be aware that the results may be inconsistent. Always document the observation.

Q4: What should I do if I suspect my DDA has absorbed moisture? If the solid shows signs of clumping or wetness, it has likely absorbed moisture. This can compromise its weighing accuracy and reactivity.

  • Immediate Action: Keep the container sealed to prevent further contamination.
  • Assessment: The material should generally not be used for quantitative synthesis. If use is absolutely necessary, it may be carefully dried under high vacuum at an elevated temperature (below its melting point), but its purity should be verified (e.g., by melting point determination) before use.

Experimental Protocol: Assessing DDA Stability

This protocol outlines a method to experimentally verify the stability of your DDA stock under different storage conditions, helping you establish reliable in-house storage guidelines.

1. Objective To evaluate the physical and chemical stability of this compound samples subjected to different storage conditions over time.

2. Materials

  • Pure this compound (reference standard if available).
  • Inert atmosphere glove box or vacuum desiccator.
  • 5 x 20 mL clear glass vials with PTFE-lined caps.
  • 5 x 20 mL amber glass vials with PTFE-lined caps.
  • Anhydrous calcium sulfate or phosphorus pentoxide desiccant.
  • Analytical balance.
  • Melting point apparatus.
  • Fourier-Transform Infrared (FTIR) Spectrometer.

3. Methodology

  • Sample Preparation: Inside an inert atmosphere glove box, accurately weigh ~1.0 g of DDA into each of the 10 vials (5 clear, 5 amber). Seal the vials tightly.
  • Condition Assignment: Expose the vials to the conditions listed in the diagram below. This includes testing the effects of light, air, and controlled environments.

The following workflow diagrams the experimental setup and analysis process:

G Start Start: Prepare DDA Samples Cond1 Condition 1: Ambient Light & Air Start->Cond1 Cond2 Condition 2: Dark & Air Start->Cond2 Cond3 Condition 3: Ambient Light, Desiccated Start->Cond3 Cond4 Condition 4: Dark & Desiccated Start->Cond4 Cond5 Condition 5: Inert Gas, Dark (Control) Start->Cond5 Analyze Analysis Phase Cond1->Analyze Cond2->Analyze Cond3->Analyze Cond4->Analyze Cond5->Analyze MP Melting Point Analysis Analyze->MP FTIR FTIR Spectroscopy Analyze->FTIR Compare Compare vs. Control MP->Compare FTIR->Compare Result Determine Optimal Storage Conditions Compare->Result

  • Analysis: At regular intervals (e.g., 1, 2, 4, 8 weeks), remove one vial from each condition and perform:
    • Visual Inspection: Note color, clarity, and physical state.
    • Melting Point Determination: Compare to the reference standard (67-69°C). A depressed or broadened melting point indicates impurity and degradation [1].
    • FTIR Spectroscopy: Look for changes in the spectrum, particularly the appearance of new peaks in the 1650-1750 cm⁻¹ region (C=O stretch from carbamate formation) or broadening of O-H/N-H stretches around 3300 cm⁻¹, indicating reaction with CO₂ and H₂O [3].

Key Recommendations for Laboratory Practice

  • Prioritize Inert Storage: For long-term storage, especially for opened containers, transfer the material to a smaller vessel and store under an inert nitrogen or argon atmosphere inside a desiccator.
  • Purchase Wisely: Buy DDA in quantities that will be used within a reasonable timeframe to minimize long-term storage risks.
  • Label Clearly: Clearly label all containers with the date received, date opened, and any specific storage conditions.

References

1,12-Dodecanediamine reaction yield optimization

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Primary Applications

1,12-Dodecanediamine is a linear alkane chain with an amine group at each terminus. This structure makes it a valuable monomer and building block in various chemical syntheses.

The table below summarizes its key applications and associated handling considerations:

Application Area Specific Use Notes / Relevance for Troubleshooting
Polymer Science Monomer for Polyesteramides (PEAs) [1] and Nylon families [2] Amide bonds confer mechanical strength and thermal stability. Purity is critical for achieving high molecular weight.
Pharmaceutical Research Linker in synthesizing potential anticancer bisintercalators [3] The diamine chain connects molecular units. Yield can impact drug efficacy and purity.
Mineral Processing Component in mixed collector systems for flotation [4] Used as DDA (Dodecylamine). Performance is highly sensitive to pH and molar ratios.

Experimental Workflow & Parameter Optimization

For experiments involving this compound, several parameters require systematic optimization. The diagram below outlines the key factors and their logical relationships in the experimental workflow.

G cluster_core Key Optimization Parameters cluster_pH pH Adjustment (if aqueous) Start Start: Reaction with This compound P1 Chemical Environment (pH, Solvent) Start->P1 P2 Molar Ratios (Stoichiometry) Start->P2 P3 Physical Conditions (Temperature, Time) Start->P3 P4 Equipment & Safety (Corrosion Control) Start->P4 A Acidic Conditions P1->A B Neutral Conditions P1->B C Basic Conditions P1->C Outcome Assess Reaction Yield and Product Purity P2->Outcome P3->Outcome P4->Outcome A->Outcome B->Outcome C->Outcome

Here are detailed considerations for the parameters in the workflow:

  • Chemical Environment (pH): The protonation state of the amine groups is highly pH-dependent, which directly influences reactivity.

    • In Flotation: One study achieved optimal performance with a mixed collector system (DDA and sodium oleate) at a pH of 6 [4].
    • In Synthesis: The reaction yield is highly sensitive to pH. You must test a range around your reaction's theoretical optimal point.
  • Molar Ratios: The stoichiometry of this compound relative to other reactants is critical.

    • In Flotation: A specific molar ratio of DDA to NaOL (9:1) was found to be effective [4].
    • In Synthesis: The optimal ratio depends on the reaction mechanism. A small excess of one reactant may be used to drive the reaction to completion, but this must be determined empirically.
  • Physical Conditions & Equipment: Industrial reports highlight that these factors are crucial for both yield and safety [2].

    • Temperature & Time: These must be optimized for each specific reaction to maximize conversion while minimizing side reactions.
    • Equipment: The diamine can be corrosive. Industrial processes use specialized reactors designed to handle high temperatures and corrosive substances. In a lab setting, ensure all glassware and seals are chemically resistant [2].
    • Process Control: Using advanced sensors and automation for real-time control of parameters like temperature and pressure can significantly improve yield and consistency [2].

Frequently Asked Questions

  • What are the primary reliability challenges when working with this compound? The main challenges involve equipment corrosion in production-scale reactors, which can lead to leaks and contamination, and process variability that affects product consistency. Implementing regular maintenance and robust process controls is essential [2].

  • Is this compound used in biodegradable materials? Yes. It can be used as a monomer in the synthesis of bio-based Polyesteramides (PEAs), which are designed to be biodegradable while maintaining good mechanical strength [1].

Key Troubleshooting Principles

To effectively optimize your reaction, focus on these core principles derived from the literature:

  • Systematic Parameter Screening: The studies show that performance is highly sensitive to specific conditions like pH and molar ratios [4]. A Design of Experiments (DoE) approach is more efficient than testing one variable at a time.
  • Purity is Paramount: The use of this diamine in high-performance applications like pharmaceuticals and polymers [1] [3] implies that the purity of both the starting material and the final product is a critical success factor.
  • Consult Broader Literature: The provided information is foundational. For a specific reaction (e.g., polycondensation, amide coupling), you will need to consult specialized resources and primary literature for that particular synthetic pathway.

References

1,12-Dodecanediamine polymerization process control

Author: Smolecule Technical Support Team. Date: February 2026

Key Polymerization Methods and Control Parameters

The table below summarizes two modern polymerization methods using 1,12-Dodecanediamine, highlighting critical control parameters for each.

Method Key Monomers/Components Critical Process Control Parameters Key Outcomes/Properties Influenced
One-Pot Melt Polycondensation [1] This compound, Dodecanedioic acid, Poly(propylene glycol) diamine (Jeffamine) Stoichiometric balance of acid and amine groups; Temperature profile; Reaction time; Soft segment content (10-76 wt%) [1]. Microphase separation; Crystallinity; Intrinsic viscosity [η] (measured in m-cresol at 25°C) [1]; Mechanical properties & elasticity [1].
Catalyst-Free Low-Temperature Polycondensation [2] This compound, Dimethyl acetone-1,3-dicarboxylate (DADC) Moderate temperature (80–120°C); Absence of catalysts; Mole ratio of DADC to amine [2]. High polymerizability under mild conditions; Chemically recyclable polyamides [2].

Experimental Protocols from Research

Here are detailed methodologies for key experiments cited in the search results, which you can use as a reference for process control.

One-Pot Synthesis of Thermoplastic Polyamide Elastomers (TPAEs) [1]

This protocol is adapted from the synthesis of TPAEs using PA1212 and polyetheramine.

  • Materials Preparation:
    • Monomers: this compound, Dodecanedioic acid.
    • Soft Segment: Poly(propylene glycol) diamine (e.g., Jeffamine D400 or D2000).
    • Additive: Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O) as a catalyst.
    • Purification: All reagents are typically used as received without further purification. Ensure all solid monomers are dry.
  • Polymerization Procedure:
    • Charging: Place the diamines (both this compound and PPG diamine) and dodecanedioic acid into the reactor in a stoichiometric balance. A slight excess of diacid might be used to control end groups. Add 0.5 wt% sodium hypophosphite as a catalyst [1].
    • Reaction under Inert Atmosphere: Purge the reactor with nitrogen or argon to create an oxygen-free environment.
    • Temperature Ramp: Gradually heat the mixture to a temperature above the melting point of the resulting salt (around 180-200°C) under autogenous pressure. Maintain this temperature for 1-2 hours for pre-polymerization.
    • Melt Polycondensation: Slowly increase the temperature further (e.g., to 240-260°C) while applying a vacuum (e.g., below 500 Pa) to remove the condensed water. Maintain these conditions for several hours until the desired molecular weight is achieved, which can be monitored by torque.
  • Post-Process Characterization:
    • Intrinsic Viscosity: Determine the intrinsic viscosity [η] using an Ubbelohde viscometer with m-cresol as the solvent at 25°C ± 0.01°C. Calculate using the Solomon—Ciuta equation: [η] = [2(η_sp - ln η_r)]^(1/2) / c [1].
    • Structural Analysis: Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FT-IR).
Low-Temperature Synthesis of Polyamides via DADC Chemistry [2]

This protocol leverages the high reactivity of DADC for energy-efficient synthesis.

  • Materials Preparation:
    • Monomer: Dimethyl acetone-1,3-dicarboxylate (DADC).
    • Comonomer: this compound.
    • Solvent: Anhydrous solvents like CDCl₃ can be used for model studies, but the reaction can proceed in a bulk melt for polymer synthesis [2].
  • Polymerization Procedure:
    • Mixing: Combine DADC and this compound in a stoichiometric ratio in a reaction vessel. For model studies, a large excess of amine (e.g., 10 eq. of n-hexylamine) may be used [2].
    • Catalyst-Free Reaction: Heat the mixture to a moderate temperature range of 80–120°C in the absence of any catalysts [2].
    • By-product Removal: Apply a vacuum or use a stream of inert gas to remove the methanol by-product and drive the reaction to completion.
  • Reaction Monitoring:
    • The reaction progress can be monitored by ¹H NMR spectroscopy to track the consumption of DADC and the formation of the β-enamino intermediate and final amide product [2].

Process Control Workflow

The following diagram illustrates the core workflow and critical control points for a typical polycondensation process with this compound.

polymer_process start Pre-Polymerization Preparation step1 Stoichiometric Monomer Balance (Key: Balance -NH₂ and -COOH groups) start->step1 step2 Reactor Charging & Purging (Inert Atmosphere: N₂/Ar) step1->step2 step3 Controlled Temperature Ramp (Pre-polymerization at ~180-200°C) step2->step3 step4 Melt Polycondensation (Apply High Vacuum, ~240-260°C) step3->step4 decision Reached Target Molecular Weight? step4->decision decision->step4 No, Continue end Product Formation decision->end Yes

Potential FAQs Based on Technical Content

While explicit FAQs were not found, the following questions are inferred from the technical data and are critical for process control.

  • Q: Why is stoichiometric balance so critical in polycondensation?

    • A: Polycondensation reactions require a precise 1:1 molar ratio of diamine to diacid to achieve high molecular weight. Any imbalance will lead to chain termination, resulting in low molecular weight oligomers and poor mechanical properties [1].
  • Q: What are the key advantages of the DADC method over traditional polycondensation?

    • A: The DADC method operates at significantly lower temperatures (80–120°C vs. >230°C) without catalysts, reducing energy consumption and avoiding potential catalyst contamination. It also produces chemically recyclable polyamides [2].
  • Q: How can I monitor the progress of the polymerization in real-time?

    • A: While direct online monitoring is complex, common lab methods include measuring torque in the reactor (which correlates with melt viscosity and molecular weight) and intrinsic viscosity of samples taken during the reaction [1]. For the DADC route, ¹H NMR is effective for tracking the reaction mechanism [2].

Troubleshooting Guidance

The search results lack explicit troubleshooting guides, but the following points can help diagnose common issues.

  • Low Molecular Weight / Viscosity:
    • Primary Cause: Likely a stoichiometric imbalance of monomers.
    • Action: Verify the purity and accurate weighing of all monomers. Ensure perfect drying to prevent hydrolysis [1].
  • Incomplete Reaction / Poor Conversion:
    • Primary Cause: Inefficient removal of condensation by-products (water or methanol).
    • Action: Check the vacuum system for leaks and ensure its efficiency. In the DADC method, ensure sufficient time and temperature for methanol evolution [2].
  • Discoloration or Degradation:
    • Primary Cause: Excessive processing temperatures or localized heating.
    • Action: Precisely control the temperature profile and ensure good agitation to prevent hot spots. Polyamides are thermally stable only up to a certain point (e.g., ~310°C for PA6/PA66) [3].

References

1,12-Dodecanediamine moisture sensitivity handling

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Handling Essentials

The table below summarizes the key identification and hazard information for 1,12-Dodecanediamine.

Property Description
CAS Registry Number 2783-17-7 [1] [2] [3]
Molecular Formula C₁₂H₂₈N₂ [1] [2] [3]
Molecular Weight 200.37 g/mol [1] [3]
Physical Description White to almost white powder to lump [3]
Major Hazards Toxic if inhaled. Harmful if swallowed. Causes skin and serious eye irritation. May cause allergic skin reaction. Very toxic to aquatic life. [3]

Handling and Storage Protocols:

  • Storage Temperature: Recommended in a cool and dark place, specifically <15°C [3].
  • Inert Atmosphere: Must be stored under an inert gas [3].
  • Container: Keep the container tightly closed in a well-ventilated place and store locked up [3].
  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection. Avoid breathing its dust. Wash skin thoroughly after handling. Contaminated work clothing must not be allowed out of the workplace [3].

Troubleshooting Common Issues

Here are solutions to problems you might encounter when working with this compound.

Problem Possible Cause & Solution
Material discoloration or degraded performance Cause: Exposure to air or moisture. Solution: Always handle under an inert atmosphere. Ensure the container is purged with inert gas before sealing. Check storage temperature is below recommended 15°C [3].
Low yield or side reactions in polymerization Cause: Moisture contamination depletes the diamine monomer. Solution: Use rigorously dried solvents and reagents. Maintain inert atmosphere throughout reaction [4] [3].
Skin irritation or allergic reaction after contact Cause: Direct skin contact. Solution: Immediately wash with plenty of soap and water. Remove contaminated clothing. Get medical advice if irritation persists [3].
Inhalation of dust Cause: Inadequate ventilation or lack of respiratory protection. Solution: Immediately move to fresh air and call a poison center or doctor [3].

Experimental Workflow for Safe Handling

The diagram below outlines a general workflow for safely preparing this compound for use in an experiment, such as polymer synthesis.

cluster_0 Maintain Inert Atmosphere Start Start Experiment Setup Prep Prepare Equipment and PPE Start->Prep Weigh Weigh Dodecanediamine Prep->Weigh Inert1 Purge Container with Inert Gas Transfer Transfer to Reaction Vessel Weigh->Transfer Inert2 Perform Weighing in Glove Box Proceed Proceed with Reaction Transfer->Proceed Inert3 Purge Reactor with Inert Gas Inert1->Inert2 Inert2->Inert3

Application in Polymer Synthesis

This compound is a key monomer in polycondensation reactions. Here is a generalized protocol based on its use in synthesizing Thermoplastic Polyamide Elastomers (TPAEs) [4]:

  • Polymerization Method: One-pot melt polycondensation. This method is favored for its simplicity, high efficiency, good control over stoichiometry, and high tolerance for compatibility between different monomers [4].
  • Typical Monomers:
    • Diacid: Dodecanedioic acid [4].
    • Diamine: this compound (forms the rigid "hard segment") [4].
    • Polyether Diamine (e.g., Jeffamine D400/D2000): Forms the flexible "soft segment" [4].
  • Catalyst: Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O) [4].
  • General Procedure:
    • Charge: The diacid, diamines (both this compound and the polyether diamine), and catalyst are placed in a reactor.
    • Inert Atmosphere: The reaction is conducted under an inert gas, such as nitrogen.
    • Heating: The mixture is heated (e.g., to ~200°C) to melt the monomers and initiate the polycondensation reaction, with water removed as a by-product.
    • Post-Polymerization: The pressure may be reduced later in the process to facilitate the removal of water and build higher molecular weight [4].

References

1,12-Dodecanediamine color stabilization methods

Author: Smolecule Technical Support Team. Date: February 2026

Technical Overview of 1,12-Dodecanediamine

This compound is a C12 aliphatic diamine. The table below summarizes its key identifiers and hazardous properties as reported in the search results [1].

Property Description
CAS Number 2783-17-7
Molecular Formula C₁₂H₂₈N₂
Major Category Nitrogen Compounds / Aliphatic Amines
Physical Description Aqueous solution (90% water)
Hazards Causes skin burns; eye irritant; may cause skin sensitization; harmful by ingestion; inhalation may cause corrosive injuries to respiratory tract.

Documented Applications & Stabilization Contexts

While direct color stabilization methods for this compound are not detailed, the search results show its use in systems where stability is a key concern.

  • Role in Polymer Synthesis: this compound is used as a monomer. One research paper describes its reaction with a tricarbaldehyde core to form imine-linked dynamers (dynamic polymers). In this system, the more hydrophobic dynamer (P2, derived from this compound) showed stronger binding to an enzyme (lipase) and facilitated the formation of stable, spherical nanoparticles between 100-200 nm in diameter [2]. This suggests its molecular structure can contribute to the stability of larger assembled systems.
  • Color Stabilization in Plastics: A patent for thermoplastic molding compositions highlights that sulfur-containing colorants (e.g., zinc sulfide) can release hydrogen sulfide when in contact with acidic compounds, such as degradation products of stabilizers like sodium hypophosphite [3]. Although this patent does not involve this compound, it illustrates a critical and relevant principle: component interactions are a key cause of color instability. When formulating with this compound, you must consider its potential chemical interactions with stabilizers, catalysts, or colorants in the mixture.

Experimental Workflow for Stabilization

Based on the general principles of handling and stabilizing similar chemicals, you could adopt the following experimental workflow to investigate color stabilization for this compound.

A Initial Assessment of Raw Material Color B Hypothesize Root Causes (e.g., Oxidation, Impurities, Interaction with Additives) A->B C Design Stabilization Experiment (Test Antioxidants, Storage Conditions, Purification Methods) B->C D Accelerated Aging Studies C->D D->C Iterative Refinement E Monitor Color Change (e.g., Yellowness Index, Spectrophotometry) D->E E->C Iterative Refinement F Analyze Data & Optimize Formula E->F

Suggested FAQs & Troubleshooting

Here are some potential questions that could form the basis of your FAQ section, with answers inferred from general chemical knowledge and the context provided.

  • Q1: Why does my this compound sample turn yellow over time?

    • A: This is likely due to oxidation. Aliphatic amines can form colored complexes when they react with oxygen. Contamination with trace metals can catalyze this reaction. Ensuring high purity, storing under an inert atmosphere (e.g., nitrogen or argon), and adding appropriate antioxidants are standard mitigation strategies.
  • Q2: What are the critical safety precautions when handling this chemical?

    • A: As a diamine, it is corrosive and can cause burns to the skin and eyes. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle it in a well-ventilated fume hood to avoid inhalation of vapors or aerosols [1].
  • Q3: How can I prevent undesirable color formation when using this compound in a polymer synthesis?

    • A: Color formation during synthesis can stem from side reactions or thermal degradation. To minimize this:
      • Control Reaction Conditions: Use lower temperatures and strict oxygen exclusion (e.g., through degassing and Schlenk techniques).
      • Purify Reagents: Ensure all starting materials, including the diamine, are of high purity.
      • Select Compatible Additives: If using stabilizers or colorants, screen them for chemical compatibility to avoid reactions that generate colored by-products [3].

References

1,12-Dodecanediamine bio-based production alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • FAQ 1: What are the primary biological pathways for producing 1,12-dodecanediamine? The primary route involves using engineered microorganisms as whole-cell biocatalysts. A prominent method utilizes a reconstructed CYP153A monooxygenase operon from Marinobacter aquaeolei in a recombinant E. coli system. This system hydroxylates dodecane to 1,12-dodecanediol, which can then be further converted to the diamine through subsequent biological or chemical steps [1]. Other strategies focus on metabolic engineering to produce diamines directly from renewable carbon sources like sugars [2].

  • FAQ 2: What are the most common challenges in scaling up bio-based diamine production? The key challenges include [1] [2]:

    • Product Toxicity and Inhibition: Accumulating diamines can inhibit microbial growth and halt production.
    • Low Product Yield: Inefficient metabolic flux towards the target diamine and competition with native metabolic pathways.
    • Membrane Permeability: Difficulty in transporting hydrophobic substrates (like alkanes) into the cell and exporting products out.
    • Enzyme Performance: Issues with the activity, stability, and specificity of the key enzymes in the pathway.
  • FAQ 3: How can I improve the stability and reusability of biocatalysts in these processes? Recent research shows that forming dynameric cross-linked enzyme aggregates (dCLEAs) is highly effective. By cross-linking enzymes (like lipases) with amphiphilic dynamers containing components like this compound itself, you can create nanoparticles that enhance catalytic activity, stabilize the enzyme structure, and facilitate easy recovery and reuse [3].

Troubleshooting Common Experimental Issues

Problem Area Specific Issue Potential Causes & Diagnostic Tips Recommended Solutions

| Whole-Cell Biocatalysis | Low hydroxylation yield & slow reaction rate [1] | • Poor alkane (C12) uptake by cells. • Low expression/activity of monooxygenase. • Product over-oxidation. | • Co-express a membrane facilitator (e.g., AlkL) [1]. • Use an inducible, high-activity operon (e.g., repaired CYP153AM.aq) [1]. • Optimize fed-batch culture to maintain low, non-toxic product concentration [1]. | | Fermentation & Metabolic Engineering | Low diamine titer & host cell toxicity [2] | • Product toxicity disrupting cell membranes. • Inefficient metabolic pathway flux. • Weak key enzyme (decarboxylase) activity. | • Engineer host for higher product tolerance (adaptive evolution) [2]. • Overexpress exporter genes to shuttle diamine out of cells [2]. • Use protein engineering (e.g., on lysine/ornithine decarboxylase) for higher activity/stability [2]. | | Downstream Processing | Difficulty in product separation & purification | • Complex fermentation broth. • Similar physicochemical properties of by-products. | • Use in-situ product recovery (e.g., two-phase extraction) [1]. • Develop specific crystallization methods based on even-odd effect properties [4]. |

Detailed Experimental Protocols

Protocol 1: Whole-Cell Biotransformation for 1,12-Dodecanediol Production

This protocol is based on the efficient system developed using a recombinant E. coli strain [1].

  • Strain and Plasmid Preparation: Use a recombinant E. coli strain (e.g., BL21) co-expressing the functionally reconstructed CYP153AM.aq operon (including the alkane regulator, ferredoxin, and P450 monooxygenase) and the AlkL membrane transporter from Pseudomonas putida GPo1 [1].
  • Culture Conditions: Grow the cells in a defined medium (e.g., M9) with appropriate antibiotics. Induce gene expression at mid-log phase using an alkane inducer or IPTG, depending on the plasmid system.
  • Biotransformation Reaction:
    • Harvest cells by centrifugation and resuspend in a reaction buffer (e.g., phosphate buffer, pH 7.0-7.5).
    • Conduct the biotransformation in a fed-batch system. Add dodecane as the main substrate, along with a co-substrate like a dodecane–1-dodecanol mixture to boost diol production.
    • Incubate with vigorous shaking (e.g., 200-250 rpm) at 30°C for ~68 hours [1].
  • Product Analysis: Extract the product from the organic phase and analyze using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS). The reported yield using this method can reach up to 3.76 g/L [1].

The workflow below illustrates this biotransformation and subsequent conversion process:

G Start Start: Dodecane Substrate EngineeredEcoli Engineered E. coli Start->EngineeredEcoli CYP153A CYP153A Monooxygenase Operon EngineeredEcoli->CYP153A AlkL AlkL Membrane Facilitator EngineeredEcoli->AlkL Hydroxylation Terminal Hydroxylation CYP153A->Hydroxylation AlkL->Hydroxylation Substrate Uptake Dodecanediol Product: 1,12-Dodecanediol Hydroxylation->Dodecanediol Downstream Downstream Chemical or Biological Conversion Dodecanediol->Downstream FinalDiamine Final Product: This compound Downstream->FinalDiamine

Protocol 2: Enhancing Lipase Activity with Dynameric Cross-Linking

This protocol describes how to use dynamers to activate and stabilize enzymes, which can be crucial for downstream enzymatic steps [3].

  • Dynamer Synthesis: Synthesize amphiphilic dynamers (e.g., P2) by reacting benzene-1,3,5-tricarbaldehyde with a mixture of PEG-bis-(3-aminopropyl) and This compound in a molar ratio of 1:0.75:0.75. Allow the reaction to proceed for 24 hours at 60°C to reach equilibrium [3].
  • Nanoparticle Formation: Mix the dynamer (e.g., at a concentration of 0.0025 mM to 0.05 mM) with your target lipase solution (e.g., in PBS buffer). The dynamer and enzyme will self-assemble into nanoparticles of 100-600 nm diameter, which can be confirmed by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) [3].
  • Activity Assay: Measure the hydrolytic activity of the free lipase versus the dynamer-lipase nanoparticles. Use a standard assay like the hydrolysis of p-nitrophenol palmitate (pNPP), monitoring the release of p-nitrophenol (pNP) at 410 nm. A significant (e.g., threefold) enhancement in catalytic activity is achievable [3].

Key Insights for Researchers

  • Embrace Green Chemistry: The shift towards bio-based production is not just about sourcing; it enables green chemistry. Enzymatic polymerization (e.g., using lipases) can create specialized polymers like polyesteramides (PEAs) for medical applications, avoiding metal catalysts and high temperatures [5] [6].
  • Leverage Structural Phenomena: Be aware of the "even-odd effect". The physical properties (like melting point and solubility) of diamines and their derived polymers (e.g., Nylon nF) alternate with the odd or even number of carbon atoms in the chain. This can be exploited to predict and design materials with desired properties [4].

References

1,12-Dodecanediamine environmental regulation compliance

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory Compliance Overview for 1,12-Dodecanediamine

Adhering to environmental, health, and safety regulations is fundamental for researchers working with chemical substances. The following key North American regulations apply to the handling and management of this compound and related waste [1] [2] [3].

Regulatory Area Governing Body/Agency Key Requirements for Researchers
Chemical Safety & Environmental Protection EPA (Environmental Protection Agency) Compliance with regulations on chemical emissions, waste management, and sustainable manufacturing practices [1] [3].
Workplace Safety OSHA (Occupational Safety and Health Administration) Adherence to standards for handling hazardous chemicals to ensure worker health and safety [1] [3].
Hazardous Waste Manifest System EPA (under RCRA) Use of the e-Manifest system for tracking hazardous waste shipments; mandatory registration for obtaining final signed manifest copies [2].
PFAS Reporting EPA (under TSCA) Reporting of data on Per- and Polyfluoroalkyl Substances (PFAS) uses, production volumes, disposal, exposures, and hazards since 2011 [2].

Frequently Asked Questions (FAQs)

Here are answers to common compliance questions that may arise during research involving this compound.

General Compliance

Q1: What are the primary regulatory drivers affecting this compound research in North America? The regulatory landscape is increasingly shaped by a push for sustainability and safety. Key drivers include [1] [3]:

  • Stringent Regulatory Standards: Agencies like the EPA and OSHA enforce rules on chemical safety, environmental protection, and worker health.
  • Emphasis on Green Chemistry: There is a growing regulatory and industry incentive to develop and use bio-based or more environmentally friendly chemical derivatives.
  • Supply Chain and Cost Dynamics: Fluctuations in raw material costs and the need for stable supply chains can impact research and development activities.

Q2: How does the push for "green chemistry" influence research on this compound? The market is seeing a shift towards bio-based alternatives and sustainable production methods. For researchers, this means [1] [4]:

  • Innovation Opportunity: There is significant potential to develop bio-based synthesis routes for this compound or its derivatives.
  • Reduced Environmental Footprint: Investing in R&D for greener processes aligns with long-term regulatory trends and can reduce the ecological impact of your work.
  • Competitive Advantage: Research that focuses on eco-friendly formulations or applications is better positioned to meet future market and regulatory demands.
Hazardous Waste Management

Q3: What is the new key requirement for the RCRA hazardous waste manifest system in 2025? Starting December 1, 2025, a new EPA rule for the e-Manifest system takes effect. Both large and small quantity generators will be required to register for the e-Manifest system to electronically obtain final signed copies of their hazardous waste manifests. This applies even to labs shipping small lab packs [2].

Q4: My research lab needs to ship lab packs of hazardous waste. What should I know? Packing, labeling, shipping, and documenting lab packs can be complex. Key points include [2]:

  • Follow Specific Regulations: Adhere to shipping requirements and complete the shipping manifest accurately.
  • Academic Entity Relief: Laboratories owned by eligible academic entities may follow the streamlined requirements under Title 40 CFR Part 262, Subpart K.
  • Seek Expertise: Given the potential for confusion, consulting with a professional waste management company is recommended to ensure full compliance and avoid fines.

Q5: Are there new reporting requirements for specific chemical substances? Yes, significant new reporting rules for PFAS are in effect. Since July 11, 2025, any entity that has manufactured or imported PFAS in any year since 2011 must report available data on the substances' uses, production volumes, disposal, exposures, and hazards to the EPA. Small manufacturers have a longer reporting window [2].

Workflow for Regulatory Assessment

The following diagram outlines a logical workflow for evaluating regulatory requirements in your research projects.

RegulatoryAssessment Start Start Research Project Step1 Identify Chemicals & Processes Start->Step1 Step2 Classify Waste Type Step1->Step2 Step3a Review EPA/OSHA General Requirements Step2->Step3a Non-Hazardous Step3b Initiate Hazardous Waste Protocols Step2->Step3b Hazardous Step4 Check for Specific Substance Rules (e.g., PFAS, E-Waste) Step3a->Step4 Step3b->Step4 Step5a Follow Standard Procedures Step4->Step5a No Step5b Implement Specific Reporting & Handling Rules Step4->Step5b Yes Step6 Document & Maintain Records Step5a->Step6 Step5b->Step6 End Compliant Research Step6->End

Key Compliance Workflow for Hazardous Waste

For projects involving hazardous waste, this detailed workflow focuses on the documentation and shipping process.

HazardousWasteFlow Start Identify Hazardous Waste Step1 Prepare Waste for Shipping (Pack, Label, Mark) Start->Step1 Step2 Complete Hazardous Waste Manifest Step1->Step2 Step3 Register for/Use e-Manifest System (Required from Dec 2025) Step2->Step3 Step4 Obtain Prior Informed Consent (For Int'l E-Waste Shipments) Step3->Step4 If Int'l E-Waste Step5 Ship Waste with Certified Handler Step3->Step5 Domestic or Non-E-Waste Step4->Step5 Step6 Receive & Store Final Signed Manifest Step5->Step6 End Waste Disposal Complete Step6->End

Finding More Detailed Information

The search results lack specific experimental data or chemical properties for this compound that would be needed for a complete troubleshooting guide with lab protocols.

To build a more comprehensive knowledge base, I suggest you:

  • Consult Official Sources: Directly check the EPA website and OSHA regulations for the full text of the rules mentioned.
  • Access Safety Data Sheets: Obtain the most recent Safety Data Sheet (SDS) for this compound from your chemical supplier for detailed handling, first-aid, and fire-fighting measures.
  • Use Scientific Databases: Search specialized databases like PubMed, SciFinder, or Reaxys for peer-reviewed articles on the synthesis, analysis, and safe handling of this specific compound.

References

1,12-Dodecanediamine supply chain challenges solutions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Supply Chain Challenge

The production and supply of 1,12-Dodecanediamine face several interconnected challenges that can impact research and development activities. The table below summarizes the core issues and the corresponding strategic solutions derived from industry analyses.

Challenge Category Specific Issues Proposed Mitigation Strategies
Production & Process Complex manufacturing process; High energy consumption; Equipment wear and corrosion leading to downtime [1]. Implement AI-driven process optimization; Adopt predictive maintenance; Explore green chemistry and renewable feedstocks [2] [1].
Raw Material & Cost Volatility in raw material prices (e.g., dodecanol); High capital expenditure on advanced equipment; Substantial energy costs [1] [3]. Optimize procurement schedules using predictive analytics; Invest in energy-efficient technologies [2] [3].
Regulatory & Compliance Stringent and evolving safety & environmental regulations (e.g., from EPA, OSHA); Need for rigorous documentation [4]. Use AI tools for real-time regulatory monitoring; Invest in robust compliance management systems [2] [4].
Competition & Market Competition from cheaper alternative chemicals (e.g., Polyamide 6); Emergence of new, more efficient polymers [3]. Focus on developing high-purity or bio-based variants for niche applications; Strengthen value proposition in high-performance sectors [5] [3].

Recommended Best Practices for R&D Professionals

For scientists and researchers whose work depends on a reliable supply of this compound, adopting the following practices can help minimize experimental disruptions:

  • Diversify Your Sourcing: Identify and qualify multiple suppliers to reduce dependency on a single source. Key global players include Kokura Gosei Kogyo and Shandong Kerui Chemicals [5] [3].
  • Prioritize High-Purity Material: For critical applications, specify high-purity grades (e.g., 98.5% Min), as this segment is more stable and dominates the market [5] [3].
  • Embrace Supply Chain Visibility: Advocate for or partner with suppliers who utilize AI and data analytics for supply chain transparency, allowing for better anticipation of delays [2].
  • Stay Informed on Regulations: Proactively monitor changes in the regulatory landscape, particularly from agencies like the EPA and OSHA, as these can affect material availability and safety documentation [4].

A Proactive Approach is Key

I hope this overview of the challenges and strategic solutions is helpful. To assist in visualizing a proactive management approach, the following diagram outlines a continuous cycle for managing supply chain risks.

Start Identify Supply Chain Risk Step1 Diversify Supplier Base Start->Step1 Step2 Implement Monitoring & AI Analytics Step1->Step2 Step3 Adopt Sustainable & Efficient Practices Step2->Step3 Step4 Ensure Regulatory Proactivity Step3->Step4 Outcome Enhanced Supply Chain Resilience Step4->Outcome Outcome->Step2 Continuous Feedback

References

1,12-Dodecanediamine competitive alternative materials

Author: Smolecule Technical Support Team. Date: February 2026

Alternative & Competitive Materials Overview

Material Name Key Characteristics / Role Relevant Applications
1,5-Pentanediamine [1] Bio-based diamine; more sustainable alternative for polyamide production. Production of bio-based nylons (e.g., PA 56) for automotive and textiles.
1,6-Hexanediamine [2] A shorter-chain diamine; common, cost-competitive building block. Synthesis of Nylon 66; a widely used polymer.
Polyamide 6 (from Caprolactam) [3] A competing polymer, not a direct DDA substitute but a market alternative. A cheaper alternative to Polyamide 12 in various industrial applications.
Polyamine Linkers (Research Use) [4] Various synthetic diamines (e.g., 1,4-bis(3-aminopropyl)piperazine, 4,9-dioxa-1,12-dodecanediamine) used as linkers in drug design. Research and synthesis of polyamine conjugates (bisintercalators) for potential anticancer drugs.

Application-Specific Alternatives and Protocols

The context in which you use DDA significantly influences the best alternative. Here are detailed guides for different experimental scenarios.

For Polymer & Material Science

In polymer science, alternatives are often chosen based on the final polymer's desired properties (e.g., flexibility, strength, sustainability) or cost.

  • Alternative 1: 1,5-Pentanediamine for Bio-based Nylon

    • Experimental Context: This diamine is used to synthesize polyamides (nylons) as a more sustainable, bio-based alternative to petroleum-derived diamines like DDA [1].
    • Troubleshooting Tip: A key challenge is achieving consistent polymer chain length and crystallinity. Precisely control the stoichiometric balance between the diamine and the diacid chloride/adipic acid during polycondensation. Even slight deviations can significantly lower the molecular weight and weaken the final polymer.
  • Alternative 2: 1,6-Hexanediamine for Cost-Effective Polyamides

    • Experimental Context: This is a fundamental building block for Nylon 66. It can be used in systems where the longer carbon chain of DDA is not critical, offering a cost advantage [2].
    • Troubleshooting Tip: Security concerns involve safeguarding proprietary process data from cyber threats, especially in connected industrial control systems [5]. In a research setting, ensure your digital data and synthesis parameters are securely stored.
For Pharmaceutical & Bioactive Conjugate Research

In drug development, DDA and similar diamines are primarily used as linkers to connect bioactive molecules. The choice of linker is critical as it affects the compound's DNA-binding affinity, cytotoxicity, and overall pharmacokinetics [4].

  • Alternative Materials: Researchers systematically use a toolkit of polyamine linkers, including:

    • 1,4-bis(3-aminopropyl)piperazine
    • 4,9-dioxa-1,12-dodecanediamine (an oxygen-containing variant of DDA)
    • 3,3'-diamino-N-methyldipropylamine [4]
  • Experimental Protocol: Evaluating Cytotoxic Activity This is a standard method to test the efficacy of newly synthesized polyamine conjugates.

    • Synthesis: Conjugate your chosen active pharmaceutical ingredient (API) or planar intercalator (e.g., naphthalene, quinoline) with the selected diamine linker (like DDA or its alternatives).
    • Cell Culture: Maintain relevant cancer cell lines (e.g., PC-3 prostate adenocarcinoma, MCF-7 mammary gland adenocarcinoma) in appropriate media.
    • Viability Assay: Use a standard WST-1 assay. This method relies on mitochondrial dehydrogenases in live cells to cleave the tetrazolium salt WST-1 into a formazan dye.
    • Data Analysis: Treat cells with various concentrations of your test compounds. Measure the amount of formazan dye produced, which correlates directly with the number of live cells. Calculate the IC50 value (the concentration that inhibits 50% of cell proliferation) to quantify and compare cytotoxic activity [4].

The workflow for this drug discovery process can be summarized as follows:

Start Start: Design Polyamine Conjugate Synth Synthesize Conjugate Start->Synth Culture Maintain Cancer Cell Lines Synth->Culture Assay Perform WST-1 Viability Assay Culture->Assay Analyze Analyze Data & Calculate IC50 Assay->Analyze Compare Compare Efficacy Across Linkers Analyze->Compare

Frequently Asked Questions

What are the primary market challenges for 1,12-Dodecanediamine that make alternatives attractive?

The main challenges are volatility in raw material prices and competition from cheaper alternatives like Polyamide 6 (derived from caprolactam). Furthermore, stricter environmental regulations are pushing the industry toward bio-based and sustainable alternatives, such as 1,5-Pentanediamine [1] [3].

In enzymatic activation research, how does this compound compare to 1,6-Hexanediamine?

In studies where diamines are used to synthesize dynamers (dynamic polymers) for lipase activation, the more hydrophobic This compound (P2) showed a stronger binding affinity to the enzyme than the shorter-chain 1,6-Hexanediamine (P1). This resulted in the formation of more stable enzyme-dynamer nanoparticles and a greater enhancement of catalytic activity [2].

References

1,12-Dodecanediamine analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification & Safety

For any analytical work, correct identification and safe handling are paramount. The table below summarizes the core information for 1,12-Dodecanediamine.

Property Description
CAS RN 2783-17-7 [1]
Synonyms 1,12-Diaminododecane, Dodecamethylenediamine [1]
Molecular Formula C₁₂H₂₈N₂ [1]
Molecular Weight 200.37 g/mol [1]
Physical Form White to almost white powder or lump [1]
Melting Point 70 °C [1]
Purity >98.0% (typical commercial purity) [1]
Hazard Statements H331: Toxic if inhaled. H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H400: Very toxic to aquatic life. [1]
Precautionary Measures Use in well-ventilated area. Wear protective gloves/eye protection. Avoid release to the environment. Store in a cool, dark place, under inert gas. [1]

Analytical Method Development Workflow

Developing an analytical method involves a structured process to define and optimize all parameters. The following diagram outlines the key stages, from sample preparation to final quantification.

Start Start: Define Analytical Goal SamplePrep Sample Preparation Start->SamplePrep Technique Select Analytical Technique SamplePrep->Technique Solubility Solubility: Soluble in Ethanol [1] SamplePrep->Solubility Derivatization Consider Derivatization (for GC or LC-MS) SamplePrep->Derivatization Contamination Avoid Contamination (Use clean tools, gloves [2]) SamplePrep->Contamination MethodDev Method Development & Optimization Technique->MethodDev Titration Titration (Nonaqueous) [1] Technique->Titration Chromatography Chromatography (GC, HPLC) Technique->Chromatography Spectroscopy Spectroscopy (UV-Vis, IR, MS) Technique->Spectroscopy Validation Method Validation MethodDev->Validation End Routine Analysis & Quantification Validation->End

FAQs & Troubleshooting Guide

Here are some common questions and issues that may arise during analysis, with guidance on how to address them.

Question / Issue Possible Cause & Solution
How is purity typically analyzed? Purity is commonly assessed by Gas Chromatography (GC) and/or Nonaqueous Titration [1].
Unexpected peaks in chromatogram. Sample or solvent contamination. Ensure all glassware and cuvettes are thoroughly cleaned. Handle samples with gloves to avoid fingerprints [2].
Low or fluctuating signal during analysis. Sample concentration too high (causing light scattering) or instrument instability. Dilute the sample or use a cuvette with a shorter path length. For instruments, ensure the light source has warmed up sufficiently (e.g., 20 mins for halogen lamps) [2].
How can I quantify it in a complex mixture? Chromatographic separation (HPLC/GC) coupled with Mass Spectrometry (MS) is the standard approach for selective quantification in mixtures. This often requires method development specific to your sample matrix.
Is it compatible with UV-Vis detection? Its primary amine groups have weak UV absorption. Direct UV-Vis detection may lack sensitivity. Consider derivatization with a UV- or fluorescence-tagging reagent for enhanced detection.

Key Technical Considerations

  • Stability & Storage: The compound is air-sensitive [1]. Always store it under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place as recommended [1]. This is critical for obtaining reproducible results.
  • Application Context: Much of the recent scientific literature focuses on its use as a cationic collector (e.g., DA122) in the flotation process of lithium spodumene ores, where its interaction with other reagents like sodium oleate is studied [3]. This may provide useful context for certain analytical challenges.

References

1,12-Dodecanediamine vs other diamine compounds performance

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison of 1,12-Dodecanediamine

The table below summarizes key performance data for this compound (DA122) in comparison to other diamine compounds:

Application Area Comparative Compound(s) Key Performance Metrics Experimental Conditions Results & Performance of DA122
Mineral Flotation [1] Dodecylamine (DDA) Spodumene recovery rate; Selectivity against feldspar Micro-flotation; 2x10⁻⁴ mol/L total collector concentration; pH=8; NaOL:DA122 molar ratio 12:1 ~10% Higher Recovery: Achieved 82.16% spodumene recovery vs. 72.03% with NaOL/DDA [1].
Mineral Flotation [1] Dodecylamine (DDA) Surface tension reduction; Critical Micelle Concentration (CMC) Surface tension measurements of aqueous collector solutions at 25°C Enhanced Surface Activity: Lower CMC of 0.42 mmol/L for NaOL/DA122 vs. 0.52 mmol/L for NaOL/DDA, indicating stronger collecting power [1].
Enzymatic Polymerization [2] DETA, EDDA (heteroatom diamines) Molecular weight (Mw) of synthesized polyamides Bulk polymerization with Novozyme 435 (N435) catalyst; 80°C; 70 hrs Higher Molecular Weight: Produced polymers with Mw of ~16,600 g/mol, significantly higher than polyamides from DETA or EDDA [2].
Enzymatic Polymerization [2] DETA, EDDA (heteroatom diamines) Catalyst activity & reactivity N435-catalyzed polycondensation with dimethyl 2,5-furandicarboxylate (DMFDCA) Superior Reactivity: N435 shows the highest catalytic activity toward DODA (a related ether-containing diamine) compared to DETA and EDDA [2].

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the detailed methodologies for the key experiments cited.

Micro-flotation Test for Mineral Separation [1]

This protocol evaluates the effectiveness of DA122 as part of a combined collector in separating the lithium-bearing mineral spodumene from gangue minerals like feldspar.

G start Start Flotation Test prep_mineral Prepare Mineral Samples start->prep_mineral cond_pulp Condition Mineral Pulp (2.0 g solid in 40 mL water) prep_mineral->cond_pulp add_collector Add Combined Collector (NaOL/DA122, 2x10⁻⁴ mol/L) cond_pulp->add_collector adjust_ph Adjust pH to 8.0 add_collector->adjust_ph flotation Agitate and Introduce Air (5 minutes) adjust_ph->flotation collect_products Collect Froth (Concentrate) and Sink (Tailing) flotation->collect_products weigh_analyze Weigh, Dry, and Analyze Products collect_products->weigh_analyze calc_recovery Calculate Mineral Recovery weigh_analyze->calc_recovery end End calc_recovery->end

Key Steps:

  • Mineral Preparation: High-purity spodumene and feldspar samples are manually selected, crushed, ground, and sieved to a particle size of -0.105 +0.038 mm [1].
  • Pulp Conditioning: A 2.0-gram sample of the mineral is placed in a flotation cell with 40 mL of deionized water [1].
  • Collector Addition: The combined collector (Sodium Oleate, NaOL, and this compound, DA122) is added to the pulp. The optimal molar ratio for NaOL to DA122 is 12:1, with a total concentration of 2×10⁻⁴ mol/L [1].
  • pH Adjustment: The pH of the pulp is adjusted to and maintained at 8.0 using hydrochloric acid (HCl) or sodium hydroxide (NaOH) [1].
  • Flotation: The pulp is agitated, and air bubbles are introduced. The flotation process is conducted for 5 minutes [1].
  • Product Analysis: Both the floated minerals (concentrate) and the sunk minerals (tailing) are collected, dried, and weighed. The recovery is calculated based on the mass of the target mineral in the concentrate versus its original mass [1].
Enzymatic Polymerization Protocol [2]

This protocol describes the synthesis of polyamides using diamines and a furanic diester via enzymatic catalysis.

G start Start Polymerization bulk_method Bulk Polymerization Method start->bulk_method stage1 Stage 1: Pre-polymerization 80°C for 2 hours at Atmospheric Pressure bulk_method->stage1 stage2 Stage 2: Main Polymerization 80°C for 70 hours under Vacuum (30 mmHg) stage1->stage2 purify Purify Polymer Product (Dissolve in solvent, precipitate in THF) stage2->purify analyze Analyze Product (SEC for Mw, DSC for Tg) purify->analyze end End analyze->end

Key Steps:

  • Polymerization: The enzymatic polycondensation is performed in bulk (without solvent). The monomers, dimethyl 2,5-furandicarboxylate (DMFDCA) and the diamine (e.g., DA122), are mixed with the biocatalyst Novozyme 435 (N435) [2].
  • Two-Stage Process: The reaction is carried out in two stages [2]:
    • Stage 1: 80°C for 2 hours at atmospheric pressure.
    • Stage 2: 80°C for 70 hours under reduced pressure (30 mm Hg) to remove the by-product (methanol) and drive the reaction to completion.
  • Purification: The resulting polymer is dissolved in a suitable solvent (e.g., DMF) and then precipitated in tetrahydrofuran (THF) to isolate the pure product [2].
  • Analysis: The molecular weight (Mw, Mn) is determined by Size Exclusion Chromatography (SEC). Thermal properties, like the glass transition temperature (Tg), are analyzed by Differential Scanning Calorimetry (DSC) [2].

Performance Summary and Research Implications

The experimental data indicates that this compound is a high-performance compound in its specific niches:

  • In Mineral Processing: DA122's superior performance is attributed to its chemical structure. Unlike the single-amino-group DDA, DA122 has two amino groups. This allows for a stronger and more synergistic interaction with the anionic collector Sodium Oleate (NaOL), leading to higher surface activity, more efficient adsorption onto the mineral surface, and consequently, greater hydrophobicity and recovery of the target mineral [1].
  • In Polymer Synthesis: The performance of a diamine in enzymatic polymerization is strongly influenced by the reactivity of its amine groups. The high molecular weight achieved with DA122 suggests that its primary amine groups are highly accessible and reactive under the catalytic action of Novozyme 435, making it a more effective monomer than diamines with secondary amines or steric hindrances [2].

It is important to note that this performance comparison is based on a selection of available studies. For a comprehensive understanding, particularly in the context of drug development, you may need to investigate other specific diamine properties, such as toxicity, bioavailability, and specific receptor-binding affinities, which are not covered in the cited industrial and materials science research.

References

1,12-Dodecanediamine analytical characterization methods

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties of 1,12-Dodecanediamine

The table below summarizes key identifying information and physical properties for this compound.

Property Value / Description
Chemical Formula C12H28N2 [1]
Molecular Weight 200.36 g/mol [1] [2]
CAS Registry Number 2783-17-7 [1] [2]
Other Names Dodecamethylenediamine, 1,12-Diaminododecane [1] [2]
Appearance White to almost white powder to lump [2]
Purity >98.0% [2]
Melting Point 70 °C [2]
Boiling Point 145 °C at 2 mmHg [2]
Solubility Soluble in Ethanol [2]

Ideas for Analytical Characterization

While the search results lack explicit experimental protocols for this compound, they point to common techniques used for organic compound characterization. The following diagram outlines a potential workflow for its full analysis.

Sample Sample Structural & Purity Analysis Structural & Purity Analysis Sample->Structural & Purity Analysis Spectroscopy Spectroscopy Structural & Purity Analysis->Spectroscopy  Primary Methods Chromatography Chromatography Structural & Purity Analysis->Chromatography  Supporting Methods IR Spectrum IR Spectrum Spectroscopy->IR Spectrum  Functional Groups NMR NMR Spectroscopy->NMR  Carbon/Hydrogen Framework Mass Spectrometry Mass Spectrometry Spectroscopy->Mass Spectrometry  Molecular Weight & Fragmentation Gas Chromatography (GC) Gas Chromatography (GC) Chromatography->Gas Chromatography (GC)  Purity Check & Separation Final Characterization Report Final Characterization Report IR Spectrum->Final Characterization Report NMR->Final Characterization Report Mass Spectrometry->Final Characterization Report Gas Chromatography (GC)->Final Characterization Report

The specific application of these techniques would typically include:

  • Infrared (IR) Spectroscopy: As noted for a related compound, IR spectroscopy is a standard method for identifying functional groups, such as the N-H and C-N bonds in the amine groups [3].
  • Gas Chromatography (GC): This technique is listed as a method for establishing purity (Purity(GC)) [2]. The retention index data for the similar hydrocarbon Dodecane (C12H26) on non-polar columns provides a useful reference for how GC methods can be applied to C12 compounds [4].
  • Other Standard Techniques: Although not detailed in the search results for this specific compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are universally employed for definitive structural confirmation and molecular weight verification, respectively.

References

1,12-Dodecanediamine purity assessment techniques

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Context from Search Results

The search results indicate that 1,12-Dodecanediamine is primarily used in research as a building block or linker molecule, but the papers focus on its application rather than on methods to check its purity.

The table below summarizes the contexts in which this compound was mentioned, which can inform your own assessment strategy.

Field of Application Role of this compound Potential Purity Concerns (Indirect) Source
Multimodal Chromatography Ligand on chromatography resin Ligand structure & performance impact [1]
Material Science Linker in tetraphenylethylene (TPE) derivatives Impact on self-assembly & optical properties [2]
Dynamer Synthesis Hydrophobic building block for polymers Impact on nanoparticle formation & enzyme activity [3]
Flotation Agent Component of a combined cationic collector Impact on flotation efficiency & collector properties [4]

Suggested Path for Protocol Development

Since the search results lack specific purity assessment techniques, you will likely need to develop your own testing protocols. Here is a logical workflow to establish these methods, based on standard laboratory practice for a compound of this nature.

Start Start: Obtain This compound Sample Step1 Step 1: Purity Hypothesis Define expected impurities based on synthesis & storage Start->Step1 Step2 Step 2: Select Analytical Method (HPLC, GC-MS, NMR) Step1->Step2 Step3 Step 3: Establish Baseline Run sample to get initial profile Step2->Step3 Step4 Step 4: Identify Impurities Match unknown peaks in profile Step3->Step4 Step5 Step 5: Develop Separation Optimize method to resolve impurities Step4->Step5 Step6 Step 6: Validate & Quantify Determine accuracy and calculate purity percentage Step5->Step6 End Final Report: Purity % and Impurity Profile Step6->End

  • Define the Purity Hypothesis: Start by listing potential impurities. For this compound, these could include:

    • Precursors and Intermediates from its own synthesis.
    • Shorter-Chain Diamines from incomplete reaction.
    • Oxidation Products if the compound is sensitive to air or light.
    • Moisture Content, as it can affect weight and reactivity.
  • Select Analytical Techniques: Choose methods based on the hypothesized impurities.

    • Chromatography: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are standard for separating and quantifying components in a mixture. The choice between GC and HPLC depends on the volatility and thermal stability of this compound and its impurities [3].
    • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying molecular structures and detecting impurities. The search results specifically mention its use for characterizing dynamers synthesized using this compound, confirming its applicability [3].
    • Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS, LC-MS), MS can definitively identify unknown impurities based on their mass.
  • Method Development and Validation:

    • Establish a Baseline: Run a sample of the material using your chosen method to get a profile.
    • Identify Impurities: Use reference standards, if available, to match and identify the peaks that are not the main product.
    • Optimize for Separation: Adjust method parameters (e.g., column type, temperature gradient, mobile phase) to achieve clear separation between the main peak and impurity peaks.
    • Quantify: Once separated, the area under each peak in a chromatogram can be used to calculate the percentage of each component, yielding the overall purity.

Where to Find Specific Data

To build your guide with the experimental data you require, consider these avenues:

  • Consult Technical Databases: Search specialized chemical databases like SciFinder or Reaxys, which often contain detailed analytical procedures and spectral data for pure compounds.
  • Review Supplier Documentation: Check the websites and product pages of chemical suppliers (e.g., Sigma-Aldrich, TCI Chemicals). They often provide certificates of analysis with purity information and sometimes even include the analytical methods used.
  • Expand Literature Search: Look for research articles specifically on the synthesis of this compound. These papers almost always include a section on how the final product was characterized and its purity confirmed.

References

1,12-Dodecanediamine bio-based vs petroleum-based performance

Author: Smolecule Technical Support Team. Date: February 2026

Performance of DDA-Derived Polymers

The table below summarizes key properties of a bio-based polymer where DDA is a key monomer, illustrating the high performance achievable with bio-derived DDA.

Polymer Name Key Monomers Thermal Properties Mechanical Properties Key Characteristics Application Source

| Bio-based PA12,36 | 1,12-Dodecanediamine (DDA) & Fatty Dimer Acid (FDA) [1] | - Melting Temp (Tm): 85.8 °C

  • Degradation Onset: 425 °C
  • Glass Transition (Tg): 30.4 °C [1] | - Tensile Strength: 10.0 MPa
  • Strain at Break: 1378% [1] | Excellent dimensional stability & shape recovery (92-97.9%) [1] | Microcellular foams for engineering (e.g., shoe soles) [1] | [1] |

Bio-Production Pathways for DDA

Producing DDA directly through microbial fermentation is a active area of research. The following diagram illustrates two primary biosynthetic pathways for producing DDA and related monomers from hydrocarbons.

Start Hydrocarbon Feedstock (Dodecane) Pathway1 Engineered ω-Oxidation & Transamination Start->Pathway1 Pathway2 CYP153A Monooxygenase & AlkL Transporter Start->Pathway2 Product1 ω-Amino Fatty Acids (e.g., 12-aminododecanoic acid) Pathway1->Product1 Product2 α,ω-Diamines (this compound) Pathway2->Product2 Polymer Polymer Building Blocks Product1->Polymer Product2->Polymer

Detailed Experimental Protocols

The pathways shown above are supported by these specific experimental methodologies:

  • Pathway 1: Engineering Yarrowia lipolytica [2]

    • Strain Modification: Six genes encoding acyl-CoA oxidase (ACO1–6) and four fatty aldehyde dehydrogenase genes (FALDH1-4) were deleted to block the β-oxidation pathway and prevent over-oxidation.
    • Heterologous Enzyme Expression: ω-transaminase (ω-TA) from Chromobacterium violaceum was introduced into the genome of the engineered strain.
    • Culture & Production: The transformed strain was cultured in a shaking medium with dodecane or dodecanol as the carbon source, successfully leading to the accumulation of C12 α,ω-diamines and ω-amino fatty acids.
  • Pathway 2: Recombinant E. coli Biotransformation [3]

    • Gene Reactivation: A dysfunctional CYP153A monooxygenase operon from Marinobacter aquaeolei was repaired by removing a transposon insertion, restoring its alkane-inducible expression.
    • Co-expression: The alkane membrane facilitator AlkL from Pseudomonas putida was co-expressed to enhance substrate permeability.
    • Fed-Batch Biotransformation: Using a recombinant E. coli strain in a 5-liter bioreactor, production reached 3.76 g/L of 1,12-dodecanediol from a dodecane–1-dodecanol mixture over 68 hours.

Interpretation and Research Outlook

The available data indicates that bio-based DDA can serve as a competent building block for high-performance polymers like PA12,36, which exhibit excellent thermal stability, mechanical strength, and elasticity [1]. The primary motivation for developing bio-based routes is sustainability.

  • Sustainability Drivers: Bio-production aims to replace energy-intensive chemical processes that use high temperature and pressure with heavy metal catalysts [3]. These biological routes utilize renewable feedstocks like plant oils or biomass sugars, offering a potentially greener alternative [2] [4].
  • Current Challenges: The main hurdles for bio-based DDA lie in scaling up production and achieving cost-competitiveness with well-established petrochemical processes. The titers and yields reported in laboratory studies (e.g., grams per liter) need significant improvement for industrial feasibility [3] [2].

References

1,12-Dodecanediamine application efficacy in different polymers

Author: Smolecule Technical Support Team. Date: February 2026

Application Efficacy of 1,12-Dodecanediamine in Polymers

The table below summarizes the role and performance of DDA in different polymer systems as reported in recent scientific literature.

Polymer System Role of this compound Key Experimental Findings & Efficacy Data Source

| Thermoplastic Polyamide Elastomers (TPAEs) | A monomer (with dodecanedioic acid) forming the hard, crystalline polyamide (PA1212) block in a copolymer with polyetheramine soft segments [1]. | • Microphase Separation: Creates crystalline polyamide domains that act as physical cross-links, providing strength and elasticity. • Mechanical Properties: Resulting TPAEs show high elastic recovery and low residual strain. • Low-Temperature Performance: TPAEs with high soft content (62-76 wt%) exhibit excellent damping performance at low temperatures. • Material Density: Produces lightweight polymers with a density between 1.01 and 1.03 g/cm³ [1]. | | Starch-Based Food Packaging Films | Reacts with dialdehyde groups in oxidized starch to form a Schiff base, creating a benzooxazine derivative that enhances the film's properties [2]. | • Hydrophobicity: Imparts water-resistant properties to the starch film. • Antimicrobial Activity: The resulting film shows efficacy against microbes, helping to preserve food. • UV Resistance: The film exhibits UV-blocking capabilities. • Food Preservation: Effectively extended the shelf life of mangoes and grapes in tests [2]. |

Detailed Experimental Protocols

For researchers seeking to replicate or understand these studies, here is a summary of the key experimental methodologies.

Synthesis of PA1212-PPG Thermoplastic Polyamide Elastomers (TPAEs)

This one-pot melt polycondensation method provides a route to prepare TPAEs with high tolerance for compatibility between polyamide and polyether oligomers [1].

Monomers Monomers One-Pot Melt Polycondensation One-Pot Melt Polycondensation Monomers->One-Pot Melt Polycondensation Segmented Block Copolymer Segmented Block Copolymer One-Pot Melt Polycondensation->Segmented Block Copolymer Crystalline PA1212 Domain Crystalline PA1212 Domain Segmented Block Copolymer->Crystalline PA1212 Domain Forms Amorphous Polyetheramine Domain Amorphous Polyetheramine Domain Segmented Block Copolymer->Amorphous Polyetheramine Domain Forms Physical Cross-links Physical Cross-links Crystalline PA1212 Domain->Physical Cross-links Low-Temp Damping Low-Temp Damping Amorphous Polyetheramine Domain->Low-Temp Damping High Elasticity High Elasticity Physical Cross-links->High Elasticity

  • Key Materials:

    • This compound [1] [3]
    • Dodecanedioic acid [1]
    • Poly(propylene glycol) diamine (Jeffamine D400, D2000) as the soft segment [1]
    • Catalyst: Sodium hypophosphite monohydrate [1]
  • Polymerization Procedure:

    • The diacid, diamines (both DDA and PPG diamine), and catalyst are combined directly in a reactor [1].
    • The reaction is conducted under a nitrogen atmosphere [1].
    • The temperature is gradually raised to 250–260 °C to facilitate melt polycondensation, with water removed as a by-product [1].
    • The pressure is reduced in the final stages to drive the reaction to completion and achieve high molecular weight [1].
  • Characterization & Testing Methods:

    • Structural Analysis: Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FT-IR) to confirm chemical structure [1].
    • Thermal Analysis: Differential Scanning Calorimetry (DSC) to study crystallization and melting behavior; Thermal Gravimetric Analysis (TGA) to determine thermal stability [1].
    • Morphology: Dynamic Thermomechanical Analysis (DMA) and X-ray Diffraction (XRD) to identify microphase-separated structure [1].
    • Mechanical & Damping Properties: Tensile tests, cyclic tensile tests, and DMA to evaluate elasticity, strength, and energy dissipation (damping) [1].
Preparation of DDA-Modified Starch-Based Packaging Films

This protocol outlines the synthesis of a hydrophobic and antimicrobial film for food preservation applications [2].

Corn Starch Corn Starch Periodate Oxidation Periodate Oxidation Corn Starch->Periodate Oxidation Oxidized Corn Starch (OCS)\n(Dialdehyde Groups) Oxidized Corn Starch (OCS) (Dialdehyde Groups) Periodate Oxidation->Oxidized Corn Starch (OCS)\n(Dialdehyde Groups) OCS OCS Schiff Base Reaction\n(with this compound) Schiff Base Reaction (with this compound) OCS->Schiff Base Reaction\n(with this compound) Benzooxazine Derivative (BOZ-DDA) Benzooxazine Derivative (BOZ-DDA) Schiff Base Reaction\n(with this compound)->Benzooxazine Derivative (BOZ-DDA) BOZ-DDA BOZ-DDA Solution Casting\n(with polymer matrix) Solution Casting (with polymer matrix) BOZ-DDA->Solution Casting\n(with polymer matrix) DS/DDA Film DS/DDA Film Solution Casting\n(with polymer matrix)->DS/DDA Film Hydrophobicity Hydrophobicity DS/DDA Film->Hydrophobicity Antimicrobial Activity Antimicrobial Activity DS/DDA Film->Antimicrobial Activity UV Resistance UV Resistance DS/DDA Film->UV Resistance

  • Key Materials:

    • Corn starch [2]
    • This compound [2]
    • Sodium periodate (oxidizing agent) [2]
    • Polymer matrix (e.g., Polyvinyl alcohol - PVA) [2]
  • Film Fabrication Procedure:

    • Synthesis of Oxidized Corn Starch (OCS): Corn starch is reacted with sodium periodate to introduce aldehyde groups (dialdehyde starch) [2].
    • Schiff Base Reaction: The OCS is then reacted with This compound. The amine groups of DDA react with the aldehyde groups of OCS to form a benzooxazine (BOZ-DDA) derivative [2].
    • Film Formation: The modified starch (BOZ-DDA) is blended with a biodegradable polymer like PVA in a solvent. The mixture is poured into a plate and the solvent is evaporated to form a film via the solution casting method [2].
  • Characterization & Testing Methods:

    • Structural Analysis: FT-IR to confirm the formation of the Schiff base and benzooxazine structure [2].
    • Performance Tests:
      • Water Resistance: Contact angle measurement to assess hydrophobicity [2].
      • Antimicrobial Activity: Tests against common bacteria like Staphylococcus aureus and Escherichia coli [2].
      • UV-Blocking: UV-Vis spectroscopy to measure light transmission in the UV range [2].
      • Real-World Efficacy: Food preservation tests on fruits like mangoes and grapes to monitor spoilage and shelf life [2].

Key Insights for Research and Development

  • DDA as a Hydrophobic Modifier: The long alkyl chain of DDA can be leveraged to introduce hydrophobicity into naturally hydrophilic biopolymers like starch, which is valuable for creating water-resistant packaging [2].
  • Monomer for Tailored Morphology: In high-performance elastomers like TPAEs, DDA serves as a key monomer to create a crystalline hard segment. The length of its carbon chain promotes the formation of a stable microphase-separated structure, which is crucial for achieving an optimal balance between strength and elasticity [1].

References

1,12-Dodecanediamine thermal stability comparison

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Properties of 1,12-Dodecanediamine

The table below summarizes the key identifying information and thermal data for this compound from chemical suppliers and databases.

Property Value Source / Notes
CAS RN 2783-17-7 [1] [2] [3]
Molecular Formula C12H28N2 [1] [2] [3]
Molecular Weight 200.36 g/mol (200.37 g/mol also reported) [1] [2]
Melting Point 70 °C [1]
Boiling Point 145 °C at 2 mmHg (approx. 0.26 kPa) [1]

Application Context and Experimental Factors

While a direct comparison is not available, the search results provide context on how this compound is used in high-performance materials, which implies certain stability characteristics.

  • Role in Polymers: this compound serves as a key building block in the synthesis of polyamides and poly(ester amides) (PEAs) [3]. The amide bonds formed by such diamines contribute to strong intermolecular hydrogen bond networks within these polymers, which enhances their thermal properties and mechanical strength [4].
  • Experimental Condition Note: The boiling point is specified at a low pressure (2 mmHg) [1]. Thermal stability assessments under standard atmospheric pressure were not located, indicating that experimental parameters are critical for accurate comparison.

How to Approach a Comparative Analysis

For a meaningful comparison guide, I suggest generating your own experimental data or consulting specialized literature. Here is a potential workflow for such an investigation:

Start Define Comparison Scope M1 Select Alternative Diamines (e.g., different chain lengths) Start->M1 M2 Choose Testing Methodology (TGA, DSC) M1->M2 M3 Conduct Experiments under Standardized Conditions M2->M3 M4 Analyze Key Metrics (Onset Decomposition Temp, Melting Point) M3->M4 End Publish Comparative Guide M4->End

  • Select Alternatives: Choose diamines for comparison, such as 1,6-hexanediamine or 1,10-decanediamine, to study the effect of alkyl chain length on thermal properties.
  • Standardized Testing: Use Thermogravimetric Analysis (TGA) to determine the onset decomposition temperature and Differential Scanning Calorimetry (DSC) to measure melting points and glass transition temperatures under identical conditions.
  • Consult Specialized Databases: Seek out platforms like NIST Chemistry WebBook or subscription-based thermochemical databases that may contain more extensive data sets for multiple compounds [2].

References

1,12-Dodecanediamine mechanical properties testing

Author: Smolecule Technical Support Team. Date: February 2026

Available Physical Property Data

The table below summarizes the key physical and thermodynamic properties of 1,12-Dodecanediamine found in the search results. Please note that these are not direct mechanical properties like tensile strength or modulus [1] [2].

Property Value Unit Source / Notes
Molecular Formula C₁₂H₂₈N₂ - [1]
Molecular Weight 200.3641 g/mol [1]
Melting Point 391.52 K (approx. 118.4 °C) Joback Calculated Property [2]
Boiling Point 619.02 K (approx. 345.9 °C) Joback Calculated Property [2]
Critical Temperature 799.85 K Joback Calculated Property [2]
Critical Pressure 2010.00 kPa Critical Property [2]
Standard Enthalpy of Vaporization 63.59 kJ/mol Joback Calculated Property [2]

Suggested Experimental Pathways

Since direct data is unavailable, here are practical steps you can take to obtain the mechanical properties of this compound:

  • Consult Specialized Databases: Search in-depth scientific databases such as SciFinder, Reaxys, or Springer Materials, which often contain more comprehensive property data than general web searches.
  • Refer to Supplier Data Sheets: Chemical suppliers that produce this compound (e.g., TCI Chemicals, Sigma-Aldrich) often provide detailed technical data sheets including purity, melting point, and sometimes other physical characteristics.
  • Review Polymer Literature: As a monomer, its mechanical properties are most relevant within polymers. Search for studies on Nylon-12, which is derived from its lactam counterpart, or specific polyamides and polyesteramides synthesized from this compound [3].

Proposed Workflow for Property Characterization

The following diagram outlines a generalized experimental workflow for characterizing the mechanical properties of a chemical compound like this compound, which you could use as a reference for your own testing protocols.

Start Start: Compound of Interest SamplePrep Sample Preparation Start->SamplePrep SubStep1 Purification (e.g., recrystallization) SamplePrep->SubStep1 ThermalAnalysis Thermal Analysis SubStep3 Differential Scanning Calorimetry (DSC) ThermalAnalysis->SubStep3 MechTesting Mechanical Testing SubStep5 Dynamic Mechanical Analysis (DMA) MechTesting->SubStep5 DataAnalysis Data Analysis & Reporting SubStep7 Compare with Alternative Materials DataAnalysis->SubStep7 End End: Property Database SubStep2 Form Specimen (film, fiber, pellet) SubStep1->SubStep2 SubStep2->ThermalAnalysis SubStep4 Thermogravimetric Analysis (TGA) SubStep3->SubStep4 SubStep4->MechTesting SubStep6 Tensile/Compression Testing SubStep5->SubStep6 SubStep6->DataAnalysis SubStep8 Publish in Comparison Guide SubStep7->SubStep8 SubStep8->End

Experimental Workflow for Characterizing Polymer Monomers

How to Proceed

  • Shifting Focus to Polymer Properties: The most valuable application of this compound is as a building block for high-performance materials like polyamide plastics [3]. Research the mechanical properties of the resulting polymers (e.g., Nylon-12) for a more practical comparison.
  • Broadening the Search Scope: Look for scientific articles that specifically use this compound as a monomer and report on the mechanical performance (tensile strength, Young's modulus, elongation at break) of the synthesized material.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Aqueous solution (90% water); [Aldrich MSDS]

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

200.225248902 Da

Monoisotopic Mass

200.225248902 Da

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J3LM80W9NT

Related CAS

15536-18-2 (di-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 51 of 55 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (88.24%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (11.76%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (86.27%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (13.73%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2783-17-7

Wikipedia

1,12-dodecanediamine

General Manufacturing Information

1,12-Dodecanediamine: ACTIVE

Dates

Last modified: 08-15-2023
1: Berger ML, Pöhler T, Schadt O, Stanger M, Rebernik P, Scholze P, Noe CR. Exploring the polyamine regulatory site of the NMDA receptor: a parallel synthesis approach. ChemMedChem. 2013 Jan;8(1):82-94. doi: 10.1002/cmdc.201200470. Epub 2012 Dec 6. PubMed PMID: 23225329.

Explore Compound Types